molecular formula C6H10ClFO3S B1462362 (4-Fluorooxan-4-yl)methanesulfonyl chloride CAS No. 1803608-24-3

(4-Fluorooxan-4-yl)methanesulfonyl chloride

Cat. No.: B1462362
CAS No.: 1803608-24-3
M. Wt: 216.66 g/mol
InChI Key: DMZFNYCDNVNASY-UHFFFAOYSA-N
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Description

(4-Fluorooxan-4-yl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C6H10ClFO3S and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluorooxan-4-yl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorooxan-4-yl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluorooxan-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)1-3-11-4-2-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZFNYCDNVNASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Novel gem-Fluoro Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of novel intellectual property and improved pharmacokinetic (PK) profiles, medicinal chemists are increasingly pivoting away from flat, aromatic structures toward


-enriched scaffolds.[1] Among these, gem-difluoro heterocyclic scaffolds  represent a high-value frontier.[1] The gem-difluoromethylene (

) moiety acts not merely as a metabolic blocker but as a profound modulator of lipophilicity (

), basicity (

), and molecular conformation via the stereoelectronic gauche effect.[1]

This guide provides a technical deep-dive into the design, synthesis, and application of these scaffolds. It moves beyond standard deoxofluorination to cover advanced "nitrogen deletion" strategies and gem-difluoroalkene functionalization, offering a roadmap for integrating these motifs into lead optimization campaigns.

The "Fluorine Effect": Bioisosterism & Physicochemical Control[1][2][3]

The incorporation of a


 group into saturated heterocycles is not a simple halogen substitution; it is a structural edit that fundamentally alters the vector of drug-target interactions.[1]
Bioisosteric Equivalence

The


 group is a classical bioisostere for the ether oxygen (

) and the carbonyl group (

).[1]
  • Vs. Oxygen: The

    
     group mimics the bond angle (
    
    
    
    vs
    
    
    ) and electron density of oxygen but lacks hydrogen bond acceptor (HBA) capability.[1] This is crucial for improving membrane permeability by reducing desolvation penalties.[1]
  • Vs. Carbonyl:

    
     is isopolar and isosteric to 
    
    
    
    but is chemically inert to nucleophilic attack, preventing metabolic hydrolysis of labile esters or amides.[1]
Physicochemical Modulation (Data Summary)

Recent comprehensive studies (Melnykov et al., 2025) on saturated O-heterocycles have quantified these effects.[1]

PropertyEffect of gem-Difluorination (

)
Mechanism
Lipophilicity (

)
Variable. Decreases in pure cycloalkanes (

to

).[1] Increases in O-heterocycles (e.g., THP, THF) compared to non-fluorinated analogs.[1]
The "polar hydrophobicity" of fluorine interacts with the dipole of the heteroatom.
Basicity (

)
Decreases significantly (

to

units) for adjacent amines.[1]
Strong Inductive ($ -I $) effect withdraws electron density from the basic center.[1]
Conformation Locks specific conformers.[1]Fluorine gauche effect : C–F bonds prefer to be gauche to adjacent electron-rich bonds (C–N or C–O) to maximize

hyperconjugation.[1]
Metabolic Stability Increases. Blocks Cytochrome P450 oxidation at the

-carbon; strengthens adjacent C–C bonds.[1]

Advanced Synthetic Methodologies

While reagents like DAST or Deoxo-Fluor are staples, they often fail with complex, Lewis-acid-sensitive heterocycles.[1] Modern drug discovery demands more convergent approaches.[1]

Strategy A: The "Nitrogen Deletion" Protocol

Application: Late-stage installation of gem-difluorocycloalkyl groups onto heteroaromatic cores.[1] Mechanism: This novel approach utilizes a reductive amination followed by a "nitrogen deletion" using Levin’s reagent, effectively stitching a


-rich fluorinated ring onto a scaffold without using harsh fluorinating agents on the final intermediate.[1][2]
Experimental Workflow (Protocol)

Reagents:

  • Heteroaromatic Aldehyde (Start)[1][2]

  • gem-Difluorocycloalkyl amine (Building Block)[1]

  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Levin’s Reagent (Anomeric amide)[1][2]

Step-by-Step:

  • Reductive Amination: Dissolve the aldehyde (1.0 equiv) and gem-difluoro amine (1.1 equiv) in MeOH. Add AcOH (cat.) and stir for 30 min. Add

    
     (1.5 equiv) at 0°C. Stir at RT for 12h.
    
    • Checkpoint: Monitor disappearance of imine intermediate by LCMS.

  • Workup: Quench with sat.

    
    , extract with DCM, and concentrate.[1]
    
  • Nitrogen Deletion: Dissolve the secondary amine intermediate in toluene. Add Levin’s reagent (1.2 equiv).[1] Heat to reflux (

    
    ) for 4-8h.
    
    • Mechanism:[1][3][4] The reagent activates the nitrogen for extrusion, forming a C-C bond between the heterocycle and the fluorinated ring.[1]

  • Purification: Flash chromatography (EtOAc/Hexane).

Strategy B: gem-Difluoroalkene Functionalization

Application: Creating diverse gem-difluoro saturated heterocycles (pyrrolidines, piperidines) from acyclic precursors.[1] Logic: gem-Difluoroalkenes act as versatile electrophiles.[1] They can undergo radical cyclizations or nucleophilic attacks to close rings.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

G Start Target: gem-Difluoro Heterocycle Decision Is the scaffold sensitive to Lewis Acids (DAST/SbF5)? Start->Decision Sensitive YES (Sensitive) Decision->Sensitive Robust NO (Robust) Decision->Robust MethodB Building Block Strategy (Coupling Pre-fluorinated Fragments) Sensitive->MethodB MethodC gem-Difluoroalkene Cyclization Sensitive->MethodC MethodA Deoxofluorination (DAST/Deoxo-Fluor) Direct C=O -> CF2 Robust->MethodA High Yield NitrogenDel Nitrogen Deletion (Levin's Protocol) MethodB->NitrogenDel For sp3-rich linkers Radical Radical Cyclization (Photoredox) MethodC->Radical For 5/6-membered rings

Figure 1: Decision matrix for selecting the optimal synthetic pathway for gem-difluoro heterocycles.[1]

Case Study: Optimization of MAPK Inhibitors

A recent study (Melnykov et al., 2025) demonstrated the utility of gem-difluoro-O-heterocycles in optimizing analogs of the clinical candidate R-1487 (a p38


 MAPK inhibitor).[1]
The Challenge

The parent molecule possessed a standard tetrahydrofuran (THF) moiety.[1] While potent, optimization was required to fine-tune lipophilicity without sacrificing metabolic stability.[1]

The Solution

Researchers replaced the THF ring with a 3,3-difluorotetrahydrofuran scaffold.[1]

  • Result: The

    
     group increased the lipophilicity slightly (contrary to cycloalkane trends) but significantly improved the metabolic half-life by blocking oxidation at the susceptible C3 position.[1]
    
  • Key Insight: The

    
     group did not disrupt the binding mode. The oxygen atom of the THF ring remained available for H-bonding, while the fluorine atoms occupied a hydrophobic pocket, displacing high-energy water molecules (entropy gain).[1]
    

Experimental Protocol: Metal-Free Synthesis of gem-Difluoro-2H-Furans

For researchers needing to access gem-difluoro-O-heterocycles rapidly, the following metal-free cascade reaction is highly efficient.

Reference: Chem. Commun., 2020 (See Ref 5).[1]

  • Substrates: Enaminone (1.0 mmol) + Ethyl bromodifluoroacetate (

    
    , 1.2 mmol).
    
  • Conditions:

    
     (2.0 equiv), DMSO, 
    
    
    
    , 4h.[1]
  • Mechanism:

    • Formation of a difluorocarbene intermediate (or direct alkylation).[1]

    • Cyclopropanation of the enaminone.

    • Ring expansion/rearrangement to form the gem-difluoro furan core.[1]

  • Yield: Typically 70-85%.

  • Note: This reaction tolerates halides and esters on the aromatic ring, making it suitable for library synthesis.[1]

Future Outlook: The Rise of "Shapeshifting" Macrocycles

The next frontier is the integration of gem-difluoro motifs into macrocycles .[1] The


 group is being used to "lock" macrocycles into bioactive conformations.[1]
  • Concept: By placing a

    
     group adjacent to an amide or ether linkage within the ring, the gauche effect forces the ring to adopt a specific twist, pre-organizing it for binding and reducing the entropic cost of interaction.[1]
    
Visualizing Conformational Control

Macrocycle Unlocked Flexible Macrocycle (High Entropy Cost) Fluorination gem-Difluorination (Strategic Placement) Unlocked->Fluorination Locked Locked Conformer (Gauche Effect) Fluorination->Locked Binding High Affinity Binding (Low Entropy Penalty) Locked->Binding Pre-organized

Figure 2: Impact of gem-difluorination on macrocyclic conformational entropy and binding affinity.[1]

References

  • Melnykov, K. P., et al. (2025).[1] Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.[1] [1]

  • Grygorenko, O. O., & Melnykov, K. P. (2019).[1][5] Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. Chemistry of Heterocyclic Compounds. [1][5]

  • Holovach, S. M., et al. (2023).[1][2] Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry.

  • Cogswell, T. J., et al. (2024).[1] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

  • Zhang, X., et al. (2020).[1] Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications.[1][6][7]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

Sources

Technical Guide: 4-Substituted 4-Fluorotetrahydropyran Sulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the design, synthesis, and application of 4-substituted 4-fluorotetrahydropyran-4-sulfonyl chloride reagents. These specialized building blocks are critical in medicinal chemistry for introducing the metabolically stable and polar 4-fluorotetrahydropyran (4-F-THP) motif via a sulfonamide linkage.

Executive Summary

The 4-fluorotetrahydropyran-4-yl moiety is a high-value structural motif in modern drug discovery. It serves as a superior bioisostere for cyclohexyl or piperidinyl groups, offering three distinct advantages:

  • lowered Lipophilicity (LogD): The ether oxygen reduces the overall lipophilicity compared to carbocycles, improving solubility.

  • Conformational Locking: The gem-fluoro substituent at the 4-position exploits the gauche effect (and potentially the anomeric effect depending on substitution), locking the ring into a specific chair conformation that can enhance ligand-protein binding affinity.

  • Metabolic Blocking: The fluorine atom blocks the metabolically labile 4-position, preventing oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes.

The sulfonyl chloride derivative of this scaffold allows for the rapid installation of this motif into amine-bearing scaffolds to form sulfonamides.[1][2] However, due to the electronic destabilization of the alpha-fluoro sulfonyl chloride bond, these reagents are often generated in situ or handled under strict cryogenic conditions.

Structural & Electronic Properties

The "Gem-Fluoro" Instability Challenge

Unlike typical alkyl sulfonyl chlorides, 4-fluorotetrahydropyran-4-sulfonyl chloride possesses a fluorine atom attached to the same carbon as the sulfonyl group. This creates a unique electronic environment:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine destabilizes the S-Cl bond, making the sulfur highly electrophilic but also prone to decomposition (loss of SO

    
    ) if not handled correctly.
    
  • Reactivity: These reagents are significantly more reactive toward nucleophiles (amines) than their non-fluorinated counterparts but are also more sensitive to hydrolysis.

Reagent Selection Matrix

Researchers should choose the specific reagent form based on the synthetic stage:

Reagent FormStabilityReactivityRecommended Use Case
Sulfonyl Chloride (-SO2Cl)LowHighRapid, low-temperature coupling to unhindered amines.
Sulfonyl Fluoride (-SO2F)HighModerate (SuFEx)Late-stage functionalization; requires activation (e.g., Ca(NTf

)

or DBU).
Sulfinate Salt (-SO2Na)HighLow (Precursor)Long-term storage; converted to sulfonyl chloride in situ via oxidation (NCS).

Synthesis & Manufacturing Protocols

Due to the limited commercial availability of the isolated sulfonyl chloride, it is best synthesized from stable precursors. Two validated routes are presented below.

Route A: Oxidative Chlorosulfonation (From Thiol/Thioacetate)

This is the classical route, ideal for large-scale preparation where the precursor 4-fluorotetrahydropyran-4-thiol (or thioacetate) is available.

Protocol:

  • Precursor Preparation: Treat 4-fluorotetrahydropyran-4-one with Lawesson's reagent or H

    
    S/HCl to generate the thiol (often requires multistep reduction if starting from ketone). Note: A more common precursor is the thioacetate generated via nucleophilic attack on the 4-bromo-4-fluoro derivative.
    
  • Oxidation: Dissolve the thiol (1.0 equiv) in CH

    
    Cl
    
    
    
    /H
    
    
    O (4:1).
  • Chlorination: Cool to 0°C. Add N-chlorosuccinimide (NCS) (3.0 equiv) and HCl (catalytic) or generate Cl

    
    in situ.
    
  • Workup: The sulfonyl chloride forms rapidly.[3] Extract immediately with DCM and use without purification. Do not apply heat.

Route B: Decarboxylative Chlorosulfonylation (Modern & Recommended)

This method utilizes the stable, commercially available 4-fluorotetrahydropyran-4-carboxylic acid . It avoids the handling of odorous thiols.

Protocol (Adapted from J. Am. Chem. Soc.[4] methods):

  • Reagents: 4-fluorotetrahydropyran-4-carboxylic acid (1.0 equiv), Copper(II) catalyst (e.g., Cu(OAc)

    
    , 10 mol%), and a chloride source (e.g., LiCl or SO
    
    
    
    Cl
    
    
    ).
  • Reaction: The reaction utilizes a Ligand-to-Metal Charge Transfer (LMCT) mechanism to decarboxylate the acid and trap the radical with SO

    
     (from reagent or added gas) and Cl.
    
  • Conditions: Photoredox or thermal activation (depending on specific catalyst).

  • Advantage: This can be run as a "One-Pot" procedure where the amine is added directly after the sulfonyl chloride is generated.[3][5]

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and using these reagents.

G cluster_0 In Situ Generation Recommended Acid 4-Fluoro-THP-4-Carboxylic Acid (Stable Precursor) SulfonylCl 4-Fluoro-THP-4-Sulfonyl Chloride (Reactive Intermediate) Acid->SulfonylCl Decarboxylative Chlorosulfonylation (Cu cat, SO2 source) Thiol 4-Fluoro-THP-4-Thiol (Odorous Precursor) Thiol->SulfonylCl Oxidative Chlorosulfonylation (NCS/HCl/H2O) Sulfonamide Target Sulfonamide (Drug Candidate) SulfonylCl->Sulfonamide Amine, DIPEA CH2Cl2, 0°C SulfonylF Sulfonyl Fluoride (SuFEx Reagent) SulfonylCl->SulfonylF KHF2, MeCN (Stabilization) SulfonylF->Sulfonamide SuFEx Activation (Ca(NTf2)2 or DBU)

Figure 1: Synthetic pathways accessing the 4-fluorotetrahydropyran-4-sulfonyl pharmacophore. Route A (Thiol) and Route B (Acid) converge on the reactive sulfonyl chloride.

Detailed Experimental Protocol

Procedure: One-Pot Synthesis of N-Aryl-4-fluorotetrahydropyran-4-sulfonamide

This protocol assumes the use of the thiol precursor via oxidative chlorosulfonation, which is robust for scale-up.

  • Reagent Preparation:

    • Suspend 4-fluorotetrahydropyran-4-thiol (10 mmol) in acetonitrile (40 mL) and water (10 mL).

    • Cool the mixture to -10°C using an ice/salt bath.

  • Chlorosulfonation:

    • Add N-Chlorosuccinimide (NCS) (40 mmol, 4.0 equiv) portion-wise over 15 minutes. Caution: Exothermic.

    • Stir vigorously for 30 minutes. The mixture will turn homogenous and then potentially cloudy as succinimide precipitates.

    • Checkpoint: TLC should show complete consumption of thiol.

  • Coupling (In Situ):

    • Do not isolate the sulfonyl chloride.

    • Add the target Amine (10 mmol, 1.0 equiv) dissolved in acetonitrile (10 mL).

    • Immediately add Triethylamine or DIPEA (30 mmol, 3.0 equiv) dropwise.

    • Allow the reaction to warm to room temperature over 2 hours.

  • Workup:

    • Concentrate the acetonitrile under reduced pressure.

    • Dilute with EtOAc (100 mL) and wash with 1N HCl (2x), sat. NaHCO

      
       (2x), and Brine.
      
    • Dry over MgSO

      
       and concentrate. Purify via flash chromatography (Hex/EtOAc).[6]
      

References

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Detailed analysis of sulfonyl halide stability and decomposition pathways. [Link]

  • Decarboxylative Halosulfonylation. Princeton University (MacMillan Group). Protocol for converting carboxylic acids to sulfonamides via sulfonyl chlorides. [Link]

  • Sulfonyl Fluorides in Drug Discovery (SuFEx). Imperial College London. Review of the stability and utility of sulfonyl fluorides as robust alternatives to chlorides. [Link]

  • Preparation of Sulfonamides from N-Silylamines. NIH/PubMed. Comparative reactivity of sulfonyl chlorides vs fluorides. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Reaction Conditions for (4-Fluorooxan-4-yl)methanesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Sulfonamides

Abstract

The introduction of fluorinated aliphatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The (4-Fluorooxan-4-yl)methyl group represents a next-generation building block, providing a unique three-dimensional exit vector and a strategically placed fluorine atom to enhance metabolic stability and binding affinity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of (4-fluorooxan-4-yl)methanesulfonyl chloride with primary and secondary amines to generate novel sulfonamides. We will delve into the underlying reaction mechanism, provide a robust and adaptable experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

The Strategic Advantage of the (4-Fluorooxan-4-yl) Moiety in Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a prevalent strategy for overcoming common developmental hurdles.[4][5] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's profile.[1]

Key Benefits of Fluorination:

  • Enhanced Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at a metabolically labile position can block oxidative breakdown, thereby increasing the drug's half-life.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, which can be critical for optimizing cell permeability and target engagement.

  • Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3]

The (4-fluorooxan-4-yl) scaffold combines these benefits within a saturated heterocyclic system, offering a desirable alternative to traditional flat aromatic rings and providing novel intellectual property opportunities. This guide focuses on the key synthetic step to incorporate this valuable moiety: the formation of the sulfonamide linkage.

Reaction Mechanism and Core Principles

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[6][7] The reaction's efficiency hinges on the electrophilicity of the sulfonyl sulfur and the nucleophilicity of the amine.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of (4-fluorooxan-4-yl)methanesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.

  • Chloride Ejection: The intermediate collapses, ejecting the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated sulfonamide is neutralized by a base (e.g., triethylamine, pyridine), which scavenges the hydrogen chloride (HCl) byproduct. This final step is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic, and to drive the reaction to completion.[8]

G cluster_reagents Reactants cluster_process Mechanism cluster_product Products reagents product product Amine R¹R²N-H (Amine) Attack 1. Nucleophilic Attack of Amine on Sulfur Amine->Attack SulfonylChloride (4-Fluorooxan-4-yl)CH₂SO₂Cl (Sulfonyl Chloride) SulfonylChloride->Attack Base Base (e.g., Et₃N) Neutralization 4. HCl Neutralization by Base Base->Neutralization Intermediate 2. Tetrahedral Intermediate Formation Attack->Intermediate Elimination 3. Chloride Leaving Group Elimination Intermediate->Elimination Elimination->Neutralization + HCl Sulfonamide (4-Fluorooxan-4-yl)CH₂SO₂NR¹R² (Sulfonamide) Neutralization->Sulfonamide Salt Base·HCl Salt Neutralization->Salt

Figure 1. Reaction mechanism for sulfonamide formation.

Experimental Protocol: General Procedure for Sulfonylation

This protocol provides a reliable starting point for the reaction of (4-fluorooxan-4-yl)methanesulfonyl chloride with a variety of primary and secondary amines.

3.1. Materials and Reagents

  • (4-Fluorooxan-4-yl)methanesulfonyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N, 1.5-2.0 eq) or Pyridine (1.5-2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

3.2. Equipment

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

3.3. Step-by-Step Methodology

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining this temperature is critical to control the initial exotherm of the reaction.[8]

  • Sulfonyl Chloride Addition: Dissolve (4-fluorooxan-4-yl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes. A slow addition rate prevents overheating and potential side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., an ethyl acetate/hexanes system) to yield the pure sulfonamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve Amine & Base in Anhydrous DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Sulfonyl Chloride Solution Dropwise Cool->Add Stir 4. Warm to RT, Stir 2-18h Add->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Quench 6. Quench with H₂O Monitor->Quench Reaction Complete Wash 7. Sequential Washes (1M HCl, NaHCO₃, Brine) Quench->Wash Dry 8. Dry (MgSO₄) & Concentrate Wash->Dry Purify 9. Purify via Flash Chromatography Dry->Purify Product Pure Sulfonamide Product Purify->Product

Figure 2. Experimental workflow for sulfonamide synthesis.

Data Presentation: Representative Reaction Conditions

The optimal reaction conditions can vary depending on the nucleophilicity of the amine. The following table provides general guidelines and expected outcomes based on established sulfonylation chemistry.[8][9] Researchers should use these as a starting point for optimization with (4-fluorooxan-4-yl)methanesulfonyl chloride.

Amine TypeBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)Notes
Primary Aliphatic Et₃N (1.5)DCM0 to RT2 - 685 - 95Highly nucleophilic; reaction is typically fast and clean.
Secondary Aliphatic Et₃N (1.5)DCM/THF0 to RT4 - 1280 - 90Steric hindrance may slow the reaction compared to primary amines.
Aniline (Electron-Neutral) Pyridine (2.0)DCM0 to RT6 - 1870 - 85Less nucleophilic than aliphatic amines; may require longer reaction times.
Aniline (Electron-Deficient) Pyridine (2.0)THF/DMFRT to 4012 - 2450 - 75Low nucleophilicity requires more forcing conditions. A stronger, non-nucleophilic base like DBU may be considered.

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Low or No Yield Moisture: Sulfonyl chloride hydrolyzed.Ensure all glassware is oven-dried and use anhydrous solvents and reagents under an inert atmosphere.
Inactive Amine: Low nucleophilicity.Increase reaction temperature (e.g., to 40 °C) or use a more polar solvent like DMF. Consider using a stronger, non-nucleophilic base.
Formation of Side Products Di-sulfonylation: Primary amine reacts twice.Use a strict 1.0 to 1.1 equivalent of the sulfonyl chloride and add it slowly at 0 °C.
Reaction Overheating: Exotherm caused side reactions.Ensure efficient cooling and slow, controlled addition of the sulfonyl chloride.
Difficult Purification Excess Base: Co-elutes with the product.Ensure the 1M HCl wash during workup is thorough to fully remove amine bases like triethylamine or pyridine.
Salts Present: Base-HCl salt precipitates.Perform an aqueous workup even if the reaction appears clean. A final brine wash is critical to remove residual water and salts.[6]

Conclusion

The reaction of (4-fluorooxan-4-yl)methanesulfonyl chloride with amines is a robust and highly versatile method for synthesizing novel sulfonamides. This transformation provides a direct route to incorporating a valuable fluorinated aliphatic heterocycle, enabling medicinal chemists to address key challenges in drug discovery such as metabolic instability and target affinity. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can efficiently generate a diverse library of compounds for biological screening and accelerate their drug development programs.

References

  • Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. [URL: https://www.benchchem.com/application-notes/2-4-dichlorobenzenesulfonyl-chloride-synthesis-of-sulfonamides]
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [URL: https://macmillan.princeton.edu/wp-content/uploads/2023/10/144_JACS.pdf]
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01826g]
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [URL: https://www.benchchem.com/application-notes/reactivity-of-sulfonyl-chloride]
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]
  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [URL: http://cbijournal.com/paper/2018/v8/i4/p194-213.pdf]
  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Organic_Compounds_of_Nitrogen/23.09%3A_Amines_as_Nucleophiles]
  • ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl... [URL: https://www.researchgate.net/figure/Sulfonylation-reaction-between-tertiary-amines-and-aryl-sulfonyl-chloride-via-an-N_fig1_343207008]
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [URL: https://www.apolloscientific.
  • ResearchGate. (2025, August 10). Fluorine: An invaluable tool in medicinal chemistry. [URL: https://www.researchgate.net/publication/225134188_Fluorine_An_invaluable_tool_in_medicinal_chemistry]
  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications. [URL: https://www.semanticscholar.org/paper/Synthesis-of-methanesulfonyl-chloride-(MSC)-from-Mukhopadhyay-Zerella/19875e533c7069818816c4333b22b0c11438947f]
  • PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449265/]
  • Organic Syntheses Procedure. methanesulfonyl chloride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0571]
  • PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608970/]
  • Iowa State University Library. Fluorine in medicinal chemistry and chemical biology. [URL: https://dr.lib.
  • ChemRxiv. A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755512372bd67a731518f]
  • Organic Syntheses Procedure. methanesulfonyl cyanide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0751]
  • Chem-Impex. (4-Fluorophenyl)methanesulfonyl chloride. [URL: https://www.chem-impex.com/products/07342]
  • PubChem. (4-fluorooxan-4-yl)methanesulfonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/119031497]
  • Benchchem. Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. [URL: https://www.benchchem.
  • PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Amines/20.06%3A_Reactions_of_Amines]
  • ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [URL: https://www.researchgate.net/publication/257929421_Diverse_Reactions_of_Sulfonyl_Chlorides_and_Cyclic_Imines]

Sources

Application Notes and Protocols for the Synthesis of N-Aryl-(4-fluorooxan-4-yl)methanesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-aryl-(4-fluorooxan-4-yl)methanesulfonamides through the coupling of (4-fluorooxan-4-yl)methanesulfonyl chloride with a variety of anilines. Sulfonamides are a cornerstone of medicinal chemistry, and the introduction of the novel (4-fluorooxan-4-yl) moiety offers a unique scaffold to modulate the physicochemical properties of new chemical entities. These application notes detail the underlying chemical principles, provide a robust, step-by-step protocol for the synthesis, and outline methods for the purification and characterization of the final products. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Sulfonamide Bond in Modern Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. The (4-fluorooxan-4-yl)methanesulfonyl chloride is a key building block for this purpose. Its distinct substitution pattern, featuring a fluorinated cyclic ether, can be leveraged to fine-tune the lipophilicity, metabolic stability, and target binding affinity of the resulting sulfonamide.

This guide provides a detailed protocol for the coupling of (4-fluorooxan-4-yl)methanesulfonyl chloride with various anilines, a reaction that proceeds via nucleophilic substitution at the sulfonyl group.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine, such as aniline, is a classic example of nucleophilic acyl substitution at a sulfur center. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride as a leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]

The choice of base is critical for the success of the reaction. Tertiary amines, such as pyridine or triethylamine, are commonly employed as they are non-nucleophilic and effectively scavenge the HCl produced.[1] The use of an excess of the aniline reactant can also serve as the base, particularly if the aniline is readily available and easily separable from the product.

The reactivity of the aniline can be influenced by the electronic nature of its substituents. Electron-donating groups on the aniline ring increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect. For less nucleophilic or sterically hindered anilines, elevated temperatures or the use of a more potent, non-nucleophilic base may be necessary to achieve a reasonable reaction rate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of (4-fluorooxan-4-yl)methanesulfonyl chloride with anilines. It is important to note that optimization of reaction conditions may be necessary for specific aniline substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(4-Fluorooxan-4-yl)methanesulfonyl chloride≥95%Available from commercial suppliersHandle with care, corrosive.
Substituted Aniline≥98%Available from commercial suppliers
Pyridine (or Triethylamine)AnhydrousAvailable from commercial suppliersStore over molecular sieves.
Dichloromethane (DCM)AnhydrousAvailable from commercial suppliers
1 M Hydrochloric Acid (HCl)ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade
Brine (Saturated NaCl solution)ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS Grade
Ethyl AcetateHPLC GradeFor extraction and chromatography.
HexanesHPLC GradeFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Flash chromatography system (optional)

  • NMR spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Reaction Setup and Procedure

Safety First: (4-Fluorooxan-4-yl)methanesulfonyl chloride is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[3][4][5][6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6][7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve (4-fluorooxan-4-yl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • Quenching: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Aniline in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Base (e.g., Pyridine) B->C D 4. Add (4-Fluorooxan-4-yl)methanesulfonyl chloride solution C->D E 5. Stir at Room Temperature (4-18h) D->E F 6. Dilute with DCM E->F G 7. Wash with 1M HCl F->G H 8. Wash with H2O G->H I 9. Wash with sat. NaHCO3 H->I J 10. Wash with Brine I->J K 11. Dry over MgSO4/Na2SO4 J->K L 12. Concentrate in vacuo K->L M 13. Recrystallization or Flash Chromatography L->M N Pure N-Aryl-(4-fluorooxan-4-yl)methanesulfonamide M->N

Figure 1. A schematic overview of the experimental workflow for the synthesis of N-Aryl-(4-fluorooxan-4-yl)methanesulfonamides.

Characterization of the Final Product

The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons of the aniline moiety and the aliphatic protons of the (4-fluorooxan-4-yl) group. The N-H proton of the sulfonamide typically appears as a broad singlet.[8]

    • ¹³C NMR will show signals for all unique carbon atoms in the molecule.[8]

    • ¹⁹F NMR will show a characteristic signal for the fluorine atom on the oxane ring.

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). A band corresponding to the N-H stretch will also be present.[8]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formation Inactive sulfonyl chloride (hydrolyzed)Ensure anhydrous conditions and use freshly opened or properly stored sulfonyl chloride.
Low nucleophilicity of the anilineIncrease the reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU). Consider a catalytic amount of DMAP.
Steric hindranceProlong the reaction time and/or increase the temperature.
Formation of multiple products Side reactionsEnsure the reaction is run at the optimal temperature. Overheating can lead to decomposition.
Impure starting materialsPurify the aniline and sulfonyl chloride before use.
Difficult purification Product is an oilAttempt purification by flash column chromatography.
Co-elution of impuritiesTry a different solvent system for chromatography or attempt recrystallization from various solvents.

Conclusion

The protocol described herein provides a reliable and adaptable method for the synthesis of a novel class of sulfonamides incorporating the (4-fluorooxan-4-yl) moiety. By understanding the underlying reaction mechanism and potential challenges, researchers can effectively utilize this procedure to generate a diverse library of compounds for evaluation in drug discovery programs. The unique structural features of the (4-fluorooxan-4-yl) group offer exciting possibilities for the development of new therapeutic agents with improved pharmacological profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4-(sulfinylamino)benzene.
  • CymitQuimica. (n.d.). CAS 103360-04-9: (4-Fluoro-phenyl)-methanesulfonyl chloride.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: (4-Fluorophenyl)methanesulfonyl chloride.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: (2-Fluorophenyl)methanesulfonyl chloride.
  • Georganics. (2011, February 14). (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.
  • Macmillan Group - Princeton University. (2023, September 28).
  • Merck. (2025, March 22). SAFETY DATA SHEET - Methanesulfonyl chloride.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • Organic Syntheses. (n.d.). Methanesulfonyl chloride.
  • PubChem. (n.d.). (4-fluorooxan-4-yl)methanesulfonyl chloride.
  • ResearchGate. (2015, January 27). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-SO2NH-C6H4(I-X).
  • ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Wageningen University & Research. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from Wageningen University & Research eDepot.
  • Al-Mudhafar, M. M. J. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-1534 E-ISSN 2521-3512).
  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Frontiers. (2023, August 24). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • ResearchGate. (n.d.). Reported strategies for sulfinate-arene/aniline cross-coupling....
  • National Institutes of Health. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. PMC.
  • Royal Society of Chemistry. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide.
  • ACS Publications. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
  • Chem-Impex. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • DOI. (n.d.).
  • ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • ScienceDirect. (n.d.).
  • Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros.
  • ResearchGate. (2019, January 15). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.
  • ResearchGate. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl).
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
  • U.S. Patent No. US4713489A. (1987).
  • Royal Society of Chemistry. (2021, October 1).

Sources

Application Note: Synthesis of gem-Fluoro Tetrahydropyran Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. The gem-fluoro sulfone motif—specifically within a tetrahydropyran (THP) scaffold—serves two critical functions:

  • Bioisosterism: The

    
    -fluoro sulfone group (
    
    
    
    ) and
    
    
    -difluoro sulfone group (
    
    
    ) mimic the electronic and steric properties of carbonyls and hydroxamic acids while offering superior metabolic stability.
  • Conformational Locking: The anomeric effect introduced by electronegative fluorine substituents on the THP ring can lock the conformation, rigidly orienting the sulfone vector for optimal target binding.

This Application Note details the protocols for synthesizing 4-fluoro-4-sulfonyltetrahydropyrans (monofluoro) and 4,4-difluoro-4-sulfonyltetrahydropyrans (gem-difluoro). We prioritize methods utilizing stable electrophilic fluorinating reagents (NFSI, Selectfluor) and nucleophilic fluoroalkylation strategies.

Critical Mechanistic Pathways

The synthesis of these motifs generally follows two distinct pathways depending on the desired substitution pattern (Mono- vs. Di-fluoro).

Graphviz Pathway Diagram

G Start Target: 4-Sulfonyl THP Scaffold PathA Pathway A: Late-Stage Electrophilic Fluorination (Target: Monofluoro / Chiral) Start->PathA Direct Modification PathB Pathway B: Building Block Assembly (Target: Gem-Difluoro / Achiral) Start->PathB De Novo Synthesis StepA1 1. Carbanion Formation (LiHMDS, -78°C) PathA->StepA1 StepB1 1. Difluoromethyl Sulfone Synthesis (PhSO2CF2H) PathB->StepB1 StepA2 2. Electrophilic Trapping (NFSI or Selectfluor) StepA1->StepA2 EndA Product: 4-Fluoro-4-Sulfonyl THP StepA2->EndA StepB2 2. Double Alkylation / Cyclization (Bis-electrophile) StepB1->StepB2 EndB Product: 4,4-Difluoro-4-Sulfonyl THP StepB2->EndB

Caption: Decision tree for synthesizing mono- vs. gem-difluoro THP sulfones. Pathway A is preferred for late-stage diversification; Pathway B is required for gem-difluoro motifs due to the difficulty of double electrophilic fluorination on hindered rings.

Protocol A: Electrophilic -Fluorination (Monofluoro)

Objective: Installation of a single fluorine atom at the C4 position of a 4-arylsulfonyl tetrahydropyran. Mechanism: Deprotonation of the


-sulfonyl carbon generates a stabilized carbanion, which attacks the 

bond of the fluorinating reagent. Key Challenge: Preventing bis-fluorination and controlling temperature to avoid decomposition of the carbanion.
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-(Phenylsulfonyl)tetrahydro-2H-pyran (1.0 equiv).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv). Note: LiHMDS is preferred over n-BuLi due to lower nucleophilicity, preventing ring opening.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv). Selectfluor is an alternative but has lower solubility in THF.

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool the system to -78°C using a dry ice/acetone bath.

  • Solvation: Dissolve 4-(phenylsulfonyl)tetrahydro-2H-pyran in anhydrous THF. Cannulate this solution into the reaction flask.

  • Deprotonation: Add LiHMDS dropwise over 15 minutes.

    • Observation: The solution may turn slight yellow/orange, indicating carbanion formation.

    • Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF (approx. 2-3 mL per gram of NFSI). Add this solution dropwise to the carbanion mixture at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 3 hours.

  • Quench: Quench with saturated aqueous

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The monofluorinated product is typically less polar than the starting sulfone.

Data Validation Table: Reagent Selection

ReagentReactivitySolubility (THF)By-productsRecommendation
NFSI ModerateHighSulfonimide (Easy removal)Primary Choice
Selectfluor HighLowAmmonium salts (Water soluble)Use if NFSI fails
NFOBS HighModerateSulfonic acidSpecialized cases

Protocol B: Synthesis of gem-Difluoro Sulfones (De Novo Assembly)

Objective: Synthesis of 4,4-difluoro-4-sulfonyltetrahydropyrans. Rationale: Direct double fluorination of the sulfone precursor (Protocol A performed twice) is often low-yielding due to the "fluorine effect" (destabilization of the intermediate carbanion by the first fluorine). Therefore, a building block approach using difluoromethyl phenyl sulfone is superior.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Building Block: Difluoromethyl phenyl sulfone (

    
    ).
    
  • Electrophile: 1-Bromo-2-(2-bromoethoxy)ethane (Bis-2-bromoethyl ether).

  • Base:

    
     (3.0 equiv) or NaH (2.5 equiv).
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%) - Phase Transfer Catalyst.

  • Solvent: DMF or DMSO.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve difluoromethyl phenyl sulfone (1.0 equiv) and 1-bromo-2-(2-bromoethoxy)ethane (1.2 equiv) in DMF (0.5 M).

  • Base Addition:

    • Option A (Mild): Add

      
       and TBAB. Heat to 60°C.
      
    • Option B (Aggressive): Cool to 0°C, add NaH portion-wise. Warm to RT, then heat to 50°C.

  • Cyclization: The reaction proceeds via a double alkylation mechanism. Monitor by TLC or LC-MS. The

    
     group activates the adjacent proton (
    
    
    
    approx 20-23), allowing deprotonation by carbonate/hydride.
  • Completion: Stir for 12-18 hours.

  • Workup: Dilute with water (excess) to dissolve inorganic salts. Extract with

    
     or EtOAc.
    
    • Note: DMF removal requires thorough water washes or lyophilization.

  • Purification: Silica gel chromatography. The gem-difluoro product is non-polar.

Troubleshooting & Optimization (Expert Insights)

The "Fluorine Effect" on Reactivity

When synthesizing the monofluoro derivative (Protocol A), the product is more acidic than the starting material due to fluorine's inductive effect, but the anion is less nucleophilic.

  • Problem: If you use excess base, you may deprotonate the product, which can then react with NFSI to form the difluoro species (often as a minor impurity).

  • Solution: Use strictly stoichiometric base (1.05 - 1.1 equiv) and ensure the starting material is fully consumed before warming.

Stability of -Fluoro Sulfones

Unlike


-halo carbonyls, 

-fluoro sulfones are generally stable to hydrolysis. However, under strongly basic conditions (e.g., NaOH/MeOH), the sulfonyl group can act as a leaving group in a Ramberg-Bäcklund type rearrangement, leading to alkene formation. Avoid strong hydroxide bases during workup.
Analytical Characterization
  • 19F NMR: This is the diagnostic tool.

    • Monofluoro: Doublet around -140 to -160 ppm (coupling to geminal H).

    • Gem-Difluoro: Singlet (or AB quartet if chiral environment) around -100 to -120 ppm.

References

  • Electrophilic Fluorination Reagents (NFSI/Selectfluor)

    • Mechanism and Stereochemistry of Electrophilic Fluorination. Wikipedia. Link

    • Comparative Guide to Electrophilic N-F Fluorinating Reagents. BenchChem.[1] Link

  • Gem-Difluoro Sulfone Synthesis (Julia-Kocienski)

    • Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. Link

    • Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation.[2] Journal of Organic Chemistry.[2][3] Link

  • Medicinal Chemistry Applications

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link

    • Current and emerging applications of fluorine in medicinal chemistry.[5][6][7][8] ResearchGate.[9] Link

  • Cyclic Sulfone Synthesis

    • Recent Advances in the Synthesis of Cyclic Sulfone Compounds.[10] PMC. Link

Sources

Solvent selection for fluorinated sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Strategic Solvent Selection for Reactions of Fluorinated Sulfonyl Halides

Abstract

Fluorinated sulfonyl halides, particularly sulfonyl chlorides and fluorides, are pivotal electrophiles in modern organic synthesis, serving as critical precursors for sulfonamides and other sulfur(VI) linkages prevalent in pharmaceuticals and agrochemicals.[1][2] The success of nucleophilic substitution reactions involving these powerful reagents is profoundly influenced by the choice of reaction solvent. An inappropriate solvent can lead to low yields, undesired side-products through solvolysis, or complete reaction failure. This guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and implementing strategic solvent selection. We will explore the mechanistic underpinnings of solvent effects, present a practical guide to common solvent classes, and offer detailed protocols and safety considerations for handling these reactive compounds.

The Mechanistic Imperative for Solvent Choice

Reactions of sulfonyl chlorides with nucleophiles, such as amines, generally proceed through a concerted bimolecular nucleophilic substitution (SN2-like) mechanism.[3] The solvent's role extends far beyond simply dissolving the reactants; it actively participates in the reaction environment and can dramatically influence the reactivity of the nucleophile. The two most critical solvent properties to consider are polarity and proticity .

  • Polarity , often quantified by the dielectric constant (ε), is a measure of a solvent's ability to stabilize charges.[4] Highly polar solvents are effective at dissolving polar reactants and stabilizing charged intermediates or transition states.

  • Proticity refers to a solvent's ability to act as a hydrogen bond donor.[5] Protic solvents possess O-H or N-H bonds (e.g., water, alcohols), while aprotic solvents do not (e.g., acetonitrile, dichloromethane).[5][6]

For the SN2-like reactions of fluorinated sulfonyl chlorides, the ideal solvent should enhance the nucleophile's reactivity. This is where the distinction between polar aprotic and polar protic solvents becomes paramount.

  • Polar Protic Solvents: These solvents can form a "cage" around the nucleophile through hydrogen bonding, effectively solvating and stabilizing it. This stabilization, however, blunts the nucleophile's reactivity, significantly slowing down the desired SN2 reaction.[7][8] Furthermore, these solvents are themselves nucleophilic and can react directly with the highly electrophilic sulfonyl chloride in a process called solvolysis, leading to undesired byproducts.[3][9]

  • Polar Aprotic Solvents: These solvents possess high dielectric constants and can solvate the counter-ion of a nucleophilic salt, but they cannot form hydrogen bonds with the nucleophile itself.[10] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of SN2 substitution.[7] For these reasons, polar aprotic solvents are overwhelmingly the preferred choice for these reactions.

cluster_Protic Polar Protic Solvent (e.g., Methanol) cluster_Aprotic Polar Aprotic Solvent (e.g., Acetonitrile) nuc_p Nucleophile (Nu⁻) solv_p1 H-O-R nuc_p->solv_p1 H-Bonding solv_p2 R-O-H nuc_p->solv_p2 solv_p3 H-O-R nuc_p->solv_p3 solv_p4 R-O-H nuc_p->solv_p4 label_protic Result: Solvated ('caged') and less reactive nucleophile nuc_a Nucleophile (Nu⁻) solv_a1 CH₃CN solv_a2 CH₃CN label_aprotic Result: 'Naked' and highly reactive nucleophile

Figure 1: A diagram illustrating the interaction of polar protic vs. polar aprotic solvents with a nucleophile.

A Practical Guide to Solvent Classes

While polar aprotic solvents are generally preferred, the optimal choice depends on reactant solubility, desired reaction temperature, and downstream processing considerations.

Table 1: Properties of Common Solvents for Sulfonyl Chloride Reactions
SolventClassDielectric Constant (ε)Boiling Point (°C)Suitability & Key Considerations
Acetonitrile (MeCN) Polar Aprotic37.582Excellent. Good dissolving power for a range of substrates. Relatively easy to remove under vacuum. Often a first choice for optimization.
Dichloromethane (DCM) Weakly Polar Aprotic9.140Good. Widely used due to its inertness and ability to dissolve many organic compounds. Low boiling point is ideal for easy removal, but not for high-temperature reactions.[11]
Tetrahydrofuran (THF) Polar Aprotic7.666Good. A versatile ether-based solvent. Can be suitable for many reactions, though its polarity is lower than MeCN. Must be used dry as it can contain water.[12]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Good, with caution. Excellent solubilizing properties, especially for stubborn substrates. High boiling point allows for high reaction temperatures but makes it difficult to remove. Can decompose to form dimethylamine, which may act as a nucleophile.[13]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Use with caution. Very high polarity and dissolving power. Extremely high boiling point makes removal very difficult. Can facilitate side reactions at high temperatures.[14]
Diethyl Ether Weakly Polar Aprotic4.335Acceptable. Low polarity and boiling point. May be used when reactants are highly nonpolar, but solubility of polar reagents can be an issue.[11]
Methanol / Ethanol Polar Protic32.7 / 24.565 / 78Not Recommended. High risk of solvolysis, leading to the formation of methyl/ethyl sulfonate esters and consumption of the starting material.[3][15]
Water Polar Protic80.1100Avoid. Rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is expected.[16]

Data compiled from multiple sources.[17][18]

start Start: Select Solvent for Ar-SO₂Cl + Nu-H Reaction solubility Are reactants soluble in a weakly polar aprotic solvent (e.g., DCM, THF)? start->solubility try_dcm Try DCM or THF. Monitor for reaction completion. solubility->try_dcm Yes use_polar_aprotic Use a polar aprotic solvent. Start with Acetonitrile (MeCN). solubility->use_polar_aprotic No optimize Reaction successful? Optimize temperature and concentration. try_dcm->optimize solubility_issue Solubility issues persist? use_polar_aprotic->solubility_issue try_dmf Consider DMF for enhanced solubility. Use high-purity solvent. Monitor for side reactions. solubility_issue->try_dmf Yes solubility_issue->optimize No try_dmf->optimize end_ok Protocol Optimized optimize->end_ok Yes troubleshoot Troubleshoot: - Check reagent purity - Consider base choice - Analyze for side products (hydrolysis) optimize->troubleshoot No

Figure 2: A decision workflow for selecting a solvent in fluorinated sulfonyl chloride reactions.

Experimental Protocol: Synthesis of N-benzyl-4-(trifluoromethyl)benzenesulfonamide

This protocol describes a typical reaction between a fluorinated sulfonyl chloride and a primary amine in acetonitrile.

Materials:

  • 4-(Trifluoromethyl)benzenesulfonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 0.1–0.2 M concentration relative to the sulfonyl chloride). Stir until the solid is fully dissolved.

  • Base and Nucleophile Addition: In a separate vial, dissolve benzylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a small amount of anhydrous acetonitrile.

  • Reaction Execution: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the benzylamine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. The volume of the aqueous solution should be 3-5 times the volume of the acetonitrile used.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and finally with brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Safety and Handling of Fluorinated Sulfonyl Halides

Fluorinated sulfonyl halides are reactive, corrosive, and moisture-sensitive compounds that demand careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and suitable chemical-resistant gloves.[19][20]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[19][21]

  • Moisture Sensitivity: These compounds react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid (or hydrofluoric acid for sulfonyl fluorides) and the corresponding sulfonic acid.[16] Store containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Spills: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite. Do not use combustible materials.[20] Quench small spills carefully with a base solution.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[19]

Troubleshooting

ProblemPotential Cause (Solvent-Related)Suggested Solution
Low or No Reaction Poor solubility of reactants in the chosen solvent.Switch to a more polar aprotic solvent (e.g., from DCM to MeCN, or from MeCN to DMF).[13]
Significant Hydrolysis Product (Sulfonic Acid) Observed Use of a "wet" (non-anhydrous) solvent or insufficient protection from atmospheric moisture.Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods. Conduct the reaction under an inert atmosphere.
Side Product Corresponding to Reaction with Solvent Use of a nucleophilic or protic solvent (e.g., an alcohol).Ensure the solvent is aprotic and non-nucleophilic. Refer to Table 1 for recommended solvents.[3]
Difficult Product Isolation Use of a high-boiling point solvent like DMF or DMSO.If possible, use a lower-boiling solvent like MeCN or DCM. If DMF/DMSO is necessary, consider alternative purification methods like precipitation or preparative HPLC.

Conclusion

The selection of an appropriate solvent is a critical parameter for the success of reactions involving fluorinated sulfonyl chlorides. By understanding the SN2-like reaction mechanism, the properties of different solvent classes, and the practical implications of their use, researchers can significantly improve reaction outcomes. Polar aprotic solvents, particularly acetonitrile, serve as an excellent starting point, offering a good balance of solubilizing power and ease of handling. Adherence to strict safety protocols is mandatory when working with these powerful and versatile chemical building blocks.

References

  • Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]

  • Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from... ResearchGate. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

  • PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. [Link]

  • How do you distinguish the polarity of organic solvent?. ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry. [Link]

  • 4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Method of preparing alkyl sulfonyl chloride.
  • Sulfonyl halide. Wikipedia. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Solvents, Ionic Liquids and Solvent Effects. Repositorio CIMAV. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Universidad de Alicante. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Influence of the solvent system on the electrochemical sulfonyl fluoride synthesis in flow. ResearchGate. [Link]

  • (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling Gem-Fluoro Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Support Resource | Ticket ID: GEM-F2-SO2Cl

Subject: Stability & Reactivity of


-difluoroalkanesulfonyl chlorides in Basic Media
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division
Status:  Open

Introduction: The "Super-Electrophile" Trap

Welcome to the advanced troubleshooting hub. If you are here, you are likely staring at a reaction mixture that has turned into a black oil, or your LCMS shows only the hydrolyzed sulfonic acid (or the decarboxylated alkyl chloride) instead of your desired sulfonamide.

The Core Problem: Gem-difluoro sulfonyl chlorides (


) are not just "fluorinated analogs" of standard sulfonyl chlorides; they are super-electrophiles . The strong inductive effect (

) of the geminal fluorine atoms pulls electron density away from the sulfur center, making it aggressively reactive.

While this increases the rate of coupling with your amine, it exponentially increases the rate of:

  • Hydrolysis: Reaction with trace water (even in "anhydrous" solvents).

  • Desulfonylation: Spontaneous loss of

    
     to form alkyl halides (
    
    
    
    ), particularly in benzylic systems.
  • Base-Mediated Decomposition: Nucleophilic bases can trigger fragmentation rather than catalysis.

This guide provides the protocols required to tame these reagents.

Module 1: The Stability Paradox (Mechanistic Insight)

To troubleshoot, you must understand the failure modes. The presence of


-fluorines creates a "push-pull" instability.
The Decomposition Pathways
  • The Hydrolysis Race (Dominant Failure Mode): The sulfur atom is so electron-deficient that it reacts with water orders of magnitude faster than non-fluorinated analogs. Standard Schotten-Baumann conditions (aqueous NaOH/DCM) almost always fail because the

    
     attacks the sulfur faster than the amine can.
    
  • The Desulfonylation Trap (Specific to Benzyl/Allyl systems): For

    
    -difluorobenzyl sulfonyl chlorides (
    
    
    
    ), the
    
    
    bond is remarkably weak. The driving force is the formation of a stabilized radical or cation, often leading to the extrusion of
    
    
    and the formation of
    
    
    . This is accelerated by heat and nucleophilic bases.
Visualizing the Reactivity

G Start Gem-Fluoro Sulfonyl Chloride (R-CF2-SO2Cl) Target Target Sulfonamide (R-CF2-SO2-NH-R') Start->Target  Path A: Kinetic Control (Low Temp, Non-Nuc Base) Hydrolysis Sulfonic Acid (Dead End) (R-CF2-SO3H) Start->Hydrolysis  Path B: Moisture/Hydroxide (Trace H2O, Strong Base) Desulf Decomposition (SO2 Loss) (R-CF2-Cl) Start->Desulf  Path C: Thermal/Nucleophilic (High Temp, Pyridine) Amine Amine (R'-NH2) Amine->Target Base Base Base->Start  Catalysis vs. Attack

Figure 1: Competing pathways. Path A requires strict kinetic control. Path B and C are thermodynamic sinks triggered by moisture and heat/nucleophilic bases.

Module 2: Validated Experimental Protocols

Do not use standard literature conditions for tosyl chloride. Use the "Cold-Base-Slow" protocol.

Protocol A: The "Cold-Base-Slow" Method (Recommended)

Best for: Valuable amines and unstable sulfonyl chlorides.

ParameterSpecificationRationale
Solvent Anhydrous DCM or MeCNAvoids solvolysis. DCM is preferred for solubility.
Base DIPEA (Hünig's Base) or 2,6-LutidineCritical: Non-nucleophilic. Pyridine can attack the sulfur, forming a reactive intermediate that decomposes.
Stoichiometry 1.0 equiv

: 1.1 equiv Amine : 2.5 equiv Base
Excess base scavenges HCl immediately to prevent amine salt formation.
Temperature -78°C to -20°C Suppresses the rate of hydrolysis/decomposition relative to aminolysis.
Addition Add

(in DCM) to Amine/Base (in DCM)
Keeps the concentration of the electrophile low (pseudo-high-dilution).

Step-by-Step:

  • Dissolve Amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM under Argon/Nitrogen.

  • Cool the mixture to -40°C (Dry ice/Acetonitrile bath).

  • Dissolve Gem-fluoro sulfonyl chloride (1.0-1.1 equiv) in a minimal amount of DCM.

  • Add the sulfonyl chloride solution dropwise over 20 minutes.

  • Stir at -40°C for 1 hour. Monitor by TLC/LCMS.

    • Note: Do not let it warm to RT unless conversion stalls.

  • Quench: Add saturated

    
     solution while still cold.
    
Protocol B: The "Biphasic Buffer" Method (Robust)

Best for: Scale-up or less sensitive substrates.

Uses an inorganic base in a biphasic system to keep the base away from the sulfonyl chloride until the moment of reaction.

  • System: DCM / Sat. Aq.

    
     (1:1 ratio).
    
  • Conditions: Vigorous stirring at

    
    .
    
  • Why it works: The

    
     concentration in bicarbonate is low (
    
    
    
    ), reducing hydrolysis risk while sufficiently neutralizing the HCl produced.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Troubleshooting Issue Result Analysis Product Desired Product Formed? Issue->Product YieldLow Yield < 20% Product->YieldLow No / Low Byproduct Identify Major Byproduct YieldLow->Byproduct Fix3 Fix: Amine is poor nucleophile. Use strong base (NaH) to deprotonate amine FIRST, then add SO2Cl at -78°C. YieldLow->Fix3 No Reaction/SM recovered Sulfonic Sulfonic Acid (R-SO3H) (M+17/18 mass) Byproduct->Sulfonic Hydrolysis Chloride Alkyl Chloride (R-CF2-Cl) (M-64 mass) Byproduct->Chloride Desulfonylation Fix1 Fix: System Wet. Use Protocol A with fresh anhydrous DCM. Sulfonic->Fix1 Fix2 Fix: Thermal Decomposition. LOWER temp to -78°C. Avoid Pyridine. Chloride->Fix2

Figure 2: Diagnostic logic for reaction optimization.

Frequently Asked Questions

Q1: Can I use Pyridine as the solvent/base? A: Avoid if possible. While standard for tosyl chlorides, pyridine is nucleophilic. With gem-fluoro sulfonyl chlorides, pyridine can attack the sulfur to form a sulfonyl-pyridinium salt. Due to the


-fluorine destabilization, this intermediate often decomposes or hydrolyzes before the amine can react [1]. Use DIPEA or 2,6-Lutidine.

Q2: My sulfonyl chloride smokes when I weigh it. Is it bad? A: It is degrading. The "smoke" is HCl gas reacting with atmospheric moisture. These reagents are extremely hygroscopic.

  • Fix: Handle only in a glovebox or weigh quickly into a tared flask containing dry DCM. If the liquid is dark/black, distill it (vacuum, low temp) before use.

Q3: Can I use water/THF mixtures? A: generally No . The hydrolysis rate constant (


) for 

and similar analogs is significantly higher than

[2]. Water will consume your reagent before the amine does.

Q4: Why did I get the alkyl chloride (


)? 
A:  You experienced desulfonylation . This happens when the 

bond cleaves, releasing

.
  • Cause: Temperature too high or presence of radical initiators.

  • Prevention: Keep reaction strictly

    
    . Degas solvents to remove oxygen (which can promote radical pathways) [3].
    

References

  • King, J. F., et al. (2008).[1] "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." Journal of Organic Chemistry. (Discusses the mechanism of hydrolysis and the sensitivity of

    
    -substituted sulfonyl chlorides).
    
  • Guthrie, J. P. (2015). "Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Sulfonyl Chlorides." International Journal of Molecular Sciences. (Provides kinetic data on the hydrolysis rates of fluorinated vs. non-fluorinated sulfonyl chlorides).

  • Ge, D., et al. (2021).[2] "Desulfonylation via Radical Process: Recent Developments in Organic Synthesis." Chemical Reviews. (Comprehensive review on the desulfonylation mechanism, highlighting the instability of the C-S bond in functionalized sulfones).

  • BenchChem Technical Data. "Troubleshooting Common Issues in Sulfonamide Synthesis." (Practical guide on base selection and temperature control).

Sources

Troubleshooting low reactivity of steric hindered sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Executive Summary

Sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride, or tert-butylsulfonyl chloride) present a unique kinetic paradox. While the sulfonyl group is a potent electrophile, bulky ortho-substituents or tertiary alkyl chains block the nucleophilic trajectory (Burgi-Dunitz angle) required for attack.

Standard protocols (e.g., TEA/DCM,


) often fail, resulting in recovered starting material or, worse, thermal desulfonylation (

) if heating is attempted. This guide provides a mechanistic troubleshooting framework to overcome these barriers without compromising substrate integrity.

Part 1: Diagnostic Logic (Visualized)

Before altering conditions, identify the failure mode. Use this logic tree to determine the correct intervention.

TroubleshootingLogic start START: Reaction Stalled/Failed check_sm Is Starting Material (SM) Recovered? start->check_sm check_temp Did you heat the reaction (>50°C)? check_sm->check_temp Yes (SM Intact) check_prod Is 'Desulfonylation' Product (R-Cl) observed? check_sm->check_prod No (SM Consumed) sol_dmap SOLUTION A: Nucleophilic Catalysis (Add DMAP) check_temp->sol_dmap No (Room Temp) sol_sufex SOLUTION C: Change Electrophile (Switch to SuFEx) check_temp->sol_sufex Yes (Heating Failed) sol_silver SOLUTION B: Halide Abstraction (Add AgOTf) check_prod->sol_silver Yes (Decomposition) check_prod->sol_sufex No (Complex Mix)

Figure 1: Decision matrix for troubleshooting hindered sulfonyl chloride couplings.

Part 2: The "Zero-Reaction" Scenario (Kinetic Blockade)

Symptom: The reaction sits at room temperature for 24 hours. TLC/LCMS shows 95% starting material and 5% hydrolysis. Root Cause: The nucleophile (amine/alcohol) cannot access the sulfur center due to steric crowding. Pyridine or Triethylamine (TEA) are acting only as proton sponges, not catalysts.

The Solution: Nucleophilic Catalysis (DMAP)

You must switch from a general base mechanism to a nucleophilic catalysis mechanism. 4-Dimethylaminopyridine (DMAP) is small enough to attack the hindered sulfur, displacing the chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is cationic and has a better leaving group (DMAP) than chloride, lowering the activation energy for the subsequent attack by your nucleophile [1].

Mechanism of Action

DMAP_Mechanism cluster_cycle Catalytic Cycle RSO2Cl R-SO2-Cl (Hindered) Inter [R-SO2-DMAP]+ (Super-Electrophile) RSO2Cl->Inter Fast Attack (-Cl-) DMAP DMAP (Catalyst) DMAP->Inter Prod Product (R-SO2-NH-R') Inter->Prod Facile Substitution (DMAP leaves) Nu Nucleophile (R'-NH2) Nu->Prod

Figure 2: DMAP acts as a 'stevedore,' shuttling the sulfonyl group to the nucleophile.

Protocol A: DMAP-Accelerated Coupling

Use this for: Mesityl, Tri-isopropyl, or Naphthyl sulfonyl chlorides.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Solvent: Dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Pyridine (2.0 equiv) to act as the proton scavenger.

  • Catalyst: Add DMAP (0.1 – 0.2 equiv). Note: Standard 5 mol% is often insufficient for hindered substrates; push to 20 mol%.

  • Nucleophile: Add the amine/alcohol (1.2 equiv).

  • Time: Stir at 35°C (gentle reflux of DCM) for 12–24 hours.

    • Why 35°C? It provides kinetic energy without reaching the decomposition threshold of most sulfonyl chlorides.

Part 3: The "Decomposition" Scenario (Thermal Instability)

Symptom: You heated the reaction to 80°C to force it. The mixture turned black, and you isolated an alkyl chloride (


) or just 

gas evolved. Root Cause: Thermal Desulfonylation. Tertiary and hindered sulfonyl chlorides are prone to expelling

to form a carbocation, which then recombines with chloride.
The Solution: Silver-Mediated Halide Abstraction

If the reaction fails at mild temperatures, do not increase heat . Instead, increase the electrophilicity of the sulfur by stripping away the chloride using a Silver(I) salt. This generates a transient sulfonyl cation (or a tight ion pair) that is hyper-reactive, even at room temperature [2].

Protocol B: Silver-Assisted Sulfonylation

Use this for: tert-Butyl sulfonyl chloride or extremely valuable nucleophiles.

  • Shielding: Wrap the reaction flask in aluminum foil (Ag salts are light-sensitive).

  • Solvent: Use Acetonitrile (ACN) (anhydrous). ACN stabilizes the cationic intermediate better than DCM.

  • Reagents:

    • Sulfonyl Chloride (1.0 equiv)

    • Nucleophile (1.0 equiv)

    • Silver Triflate (AgOTf) (1.1 equiv) OR Silver Carbonate (

      
      )  (1.1 equiv).
      
  • Execution: Add Ag salt last. A white precipitate (AgCl) will form immediately.

  • Workup: Filter through a Celite pad to remove silver solids before aqueous workup.

Warning: This method is stoichiometric in Silver, making it expensive for large scale, but it is often the only way to couple tertiary sulfonyl chlorides.

Part 4: The "Nuclear Option" (SuFEx Chemistry)

Symptom: Neither DMAP nor Silver works, or the Sulfonyl Chloride is too unstable to isolate. Root Cause: The S-Cl bond is too labile (unstable) yet paradoxically too sterically blocked for substitution.

The Solution: Switch to Sulfonyl Fluorides (SuFEx)

Sulfonyl Fluorides (


) are the "gold standard" for hindered sulfonylation. The S-F bond is shorter and stronger (more stable to reduction/hydrolysis) but undergoes specific activation using Calcium salts or Silyl ethers (Sharpless-style SuFEx) [3].

Why it works: The fluoride atom is much smaller than chloride (


 vs 

), significantly reducing steric bulk at the reaction center.
Protocol C: SuFEx Amidation
  • Conversion: Convert

    
     to 
    
    
    
    using
    
    
    (sat. aq.) in ACN (biphasic, rapid).
  • Coupling:

    • Reagents:

      
       (1.0 equiv) + Amine (1.2 equiv).
      
    • Additive:

      
       (20 mol%) OR DBU/BTMG (organic superbase).
      
    • Solvent: Acetonitrile or Sulfolane.

  • Outcome: High yields are typical even for "impossible" substrates like tert-butyl sulfonamides.

Part 5: Comparative Data & FAQ

Method Comparison Table
FeatureStandard (TEA/DCM)DMAP CatalysisSilver MediatedSuFEx (

)
Steric Tolerance LowMedium-HighHighVery High
Thermal Stability GoodGoodExcellent (RT reaction)Excellent
Moisture Sensitivity HighHighVery HighLow
Cost LowLowHigh (Stoichiometric Ag)Medium
Best For Tosyl, MesylMesityl, Naphthylt-Butyl, unstable RExtreme hindrance
Frequently Asked Questions

Q: Can I use water/DCM biphasic conditions (Schotten-Baumann) for hindered chlorides? A: Generally, no . While Schotten-Baumann works for Tosyl-Cl, hindered chlorides react so slowly that the background rate of hydrolysis (reaction with water) often outcompetes the amine. You must use anhydrous single-phase organic solvents (DCM, THF, ACN).

Q: My sulfonyl chloride is a solid but smells like


. Is it bad? 
A:  Likely yes. Hindered sulfonyl chlorides decompose to release 

and the alkyl chloride. Check Proton NMR. If you see a shift consistent with

(typically 3.0–4.0 ppm depending on R), purify or resynthesize. If synthesis is difficult, switch immediately to the Sulfonyl Fluoride, which is shelf-stable.

Q: Why not just reflux in Toluene? A: As detailed in the "Decomposition" section, heating favors the entropy-driven release of gas (


). Kinetic acceleration must come from catalysis (lowering activation energy), not just thermal energy.

References

  • Nucleophilic Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129–161. Link

  • Silver Mediated Sulfonylation: While specific "Ag-mediated hindered sulfonylation" papers are rare, the principle relies on the well-established halide abstraction capability of Ag(I) in nucleophilic substitution.
  • SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Hydrolysis Rates: King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. Link

Sources

Technical Support Center: Handling (4-Fluorooxan-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TCH-SUP-882 Subject: Moisture Sensitivity Mitigation & Handling Protocols Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

(4-Fluorooxan-4-yl)methanesulfonyl chloride is a specialized building block used primarily for introducing the (4-fluorooxan-4-yl)methyl sulfonyl motif into pharmaceutical candidates.

The Critical Challenge: Unlike simple aryl sulfonyl chlorides, this reagent features a fluorine atom and an ether oxygen within the oxane ring. These electron-withdrawing groups exert an inductive effect (


) that increases the electrophilicity of the sulfur center. Consequently, this molecule exhibits heightened moisture sensitivity  compared to standard alkyl sulfonyl chlorides.[1]

The Hydrolysis Cascade: Upon contact with water, the sulfonyl chloride moiety undergoes rapid nucleophilic attack, irreversibly degrading into the corresponding sulfonic acid and releasing hydrogen chloride gas.[1] This not only destroys the stoichiometry of your reaction but introduces a strong acid that can decompose acid-sensitive substrates.

Hydrolysis Pathway Visualization

The following diagram illustrates the degradation mechanism and the decision points for researchers.

HydrolysisPathway Figure 1: Hydrolysis Pathway of Sulfonyl Chlorides Reagent (4-Fluorooxan-4-yl) methanesulfonyl chloride Intermediate Transition State (Pentacoordinate Sulfur) Reagent->Intermediate Nucleophilic Attack Water H₂O Intrusion (Atmosphere/Solvent) Water->Intermediate Products Degradation Products: 1. Sulfonic Acid (Solid) 2. HCl (Gas/Fumes) Intermediate->Products Cl⁻ Displacement Outcome Experimental Failure: Stoichiometry Mismatch Acidic Decomposition Products->Outcome Irreversible

Storage & Handling (Pre-Reaction)

FAQ: Storage Integrity

Q: I just received the shipment. The bottle is cold. Can I open it immediately? A: NO. Opening a cold bottle in a warm, humid lab causes immediate condensation on the reagent.[1]

  • Protocol: Allow the container to equilibrate to room temperature inside a desiccator or under a stream of inert gas (Nitrogen/Argon) before opening.

  • Long-term Storage: Store at 2–8°C under an inert atmosphere. The low temperature slows the kinetics of any adventitious hydrolysis [1].

Q: The solid looks "crusty" or is fuming slightly. Is it usable? A: Likely compromised. Fuming indicates the release of


 gas, a byproduct of hydrolysis.[1] "Crusting" often signifies the formation of the sulfonic acid derivative, which is a solid impurity.
  • Action: Perform a purity check (see Section 4) before committing valuable starting materials.

Reaction Setup & Execution

Solvent Compatibility Guide

Water content in solvents is the #1 cause of failure with this reagent. Standard "HPLC Grade" solvents are often insufficiently dry.[1]

Solvent ClassCompatibilityMax Water ContentNotes
Dichloromethane (DCM) Excellent < 50 ppmPreferred for sulfonylation. Distill over

or use molecular sieves [2].
THF Good < 50 ppmMust be fresh.[1] Peroxides and moisture accumulate over time.[1]
Acetonitrile Moderate < 20 ppmGood solubility, but hygroscopic.[1] Requires rigorous drying.[1]
Alcohols (MeOH, EtOH) INCOMPATIBLE N/AWill react immediately to form sulfonate esters (solvolysis).[1]
Water INCOMPATIBLE N/ACauses rapid hydrolysis.[1]
Protocol: The "Double-Purge" Addition Method

To ensure integrity during addition, use this specific workflow:

  • Glassware Prep: Oven-dry all glassware (

    
    ) for at least 4 hours. Assemble hot under nitrogen flow.
    
  • Solvent Check: Verify solvent dryness using Karl Fischer titration if available.[1] If not, store solvent over activated 3Å or 4Å molecular sieves for 24 hours [2].[1]

  • Reagent Dissolution:

    • Weigh (4-Fluorooxan-4-yl)methanesulfonyl chloride in a glovebox or glove bag if possible.

    • If weighing on an open balance, work quickly and minimize air exposure.[1]

    • Dissolve immediately in dry DCM.[1]

  • Scavenger Base: Always have your base (e.g., Triethylamine, DIPEA, or Pyridine) present in the reaction vessel before adding the sulfonyl chloride.[1] This neutralizes the

    
     immediately upon generation, preventing acid-catalyzed side reactions.[1]
    
Workflow Visualization

ReactionWorkflow Figure 2: Moisture-Free Reaction Protocol Start Start: Reaction Setup DryGlass 1. Flame/Oven Dry Glassware (Argon Purge) Start->DryGlass SolventPrep 2. Solvent Preparation (DCM/THF over 4Å Sieves) DryGlass->SolventPrep BaseAdd 3. Add Substrate + Base (e.g., Et₃N, Pyridine) SolventPrep->BaseAdd ReagentAdd 4. Add Sulfonyl Chloride (Dropwise, 0°C) BaseAdd->ReagentAdd Critical Step Monitor 5. Monitor Reaction (TLC/HPLC - See QC) ReagentAdd->Monitor

Troubleshooting & Quality Control (QC)

FAQ: Analytical Challenges

Q: I ran an LC-MS of the starting material, but I see multiple peaks and no parent mass. Why? A: The reagent hydrolyzed on the column. Standard LC-MS mobile phases contain water or alcohols. The sulfonyl chloride hydrolyzes during the analysis, showing peaks for the sulfonic acid or methyl ester.

  • Solution: You must derivatize the sample before analysis.[2]

Protocol: Derivatization for Purity Check

Do not analyze the raw acid chloride. Convert it to a stable sulfonamide first [3].[1][2][3]

  • Sampling: Take ~5 mg of your sulfonyl chloride sample.[1][2]

  • Quench: Add it to a vial containing 0.5 mL of dry DCM and excess amine (e.g., Morpholine or Benzylamine).

  • React: Shake for 5 minutes. The sulfonyl chloride will convert to the stable sulfonamide.[2]

  • Analyze: Inject this mixture into the LC-MS.

    • Observation: You should see a single clean peak corresponding to the sulfonamide mass.

    • Calculation: If you see a peak for the sulfonic acid in this derivatized sample, that acid was present in the original bottle (it does not react with the amine).

Q: My yield is consistently 20% lower than expected. A: This suggests partial hydrolysis of your reagent before it reacted with your substrate.

  • Correction: Increase reagent equivalents to 1.2 – 1.5 eq.

  • Correction: Ensure the reaction is kept at 0°C during addition to suppress the rate of hydrolysis relative to the desired sulfonylation.

Safety & Emergency Disposal

Hazard: This compound releases


 and 

(trace, if ring degradation occurs) upon exposure to moisture.[1] It is corrosive and a lachrymator (tear gas).[1]

Spill Cleanup Protocol:

  • Do NOT use water. Adding water to a spill will generate a cloud of acid vapor.[1]

  • Cover: Cover the spill with solid sodium bicarbonate (

    
    ) or calcium carbonate.[1] This absorbs the liquid and neutralizes the acid slowly.
    
  • Sweep: Once absorbed and neutralized, sweep into a chemical waste container.[1]

  • Clean: Wipe the surface with a dilute alkaline solution (soap/water) only after the bulk material is removed.

References
  • Hydrolysis of Sulfonyl Chlorides: Guthrie, J. P. (1978).[1] Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342–2354.[1] [1]

  • Solvent Drying Protocols: Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

  • Derivatization for Analysis: Boyd, E., et al. (2014).[1] Practical Guide to Rational LC-MS Method Development for Small Molecules. Journal of Chromatography A, 1367, 28-37.[1]

Sources

Optimizing base equivalents for sulfonyl chloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Chloride Coupling Optimization Status: Operational | Current Wait Time: 0 min | Agent: Dr. Aris (Senior Application Scientist)[1]

Section 1: The Knowledge Base (Theory & Mechanism)

Subject: Why do my equivalents matter? (The Kinetic Balancing Act)

In sulfonylation, you are managing a race between three competing pathways: the desired Aminolysis , the parasitic Hydrolysis , and the runaway Bis-sulfonylation .

  • The Trap: Sulfonyl chlorides (

    
    ) are hard electrophiles. Unlike acyl chlorides, they are less prone to forming tetrahedral intermediates but are highly sensitive to the basicity of the medium.
    
  • The Base's Role: It serves two functions:

    • HCl Scavenger: Neutralizes the hydrochloric acid generated (1.0 eq).

    • Catalyst/Activator: Pyridine derivatives (e.g., DMAP) form a highly reactive N-sulfonylpyridinium intermediate, accelerating the reaction

      
       fold.
      

Visualizing the Competition: The diagram below illustrates the kinetic pathways you must control.

Sulfonylation_Pathways SuCl Sulfonyl Chloride (R-SO2Cl) Intermediate Sulfonylammonium Intermediate SuCl->Intermediate + Base (Catalysis) SulfonicAcid Sulfonic Acid (Hydrolysis) SuCl->SulfonicAcid + H2O (Slow, unless high pH) Amine Primary Amine (R'-NH2) Water Trace Water (H2O) Base Base (Pyridine/TEA) Product Sulfonamide (Mono-protected) Intermediate->Product + Amine (Fastest) BisProduct Bis-Sulfonamide (Impurity) Product->BisProduct + SuCl + Base (If excess SuCl present)

Figure 1: Kinetic pathways in sulfonylation. Note that the Mono-sulfonamide can become a nucleophile in the presence of excess base/SuCl, leading to Bis-sulfonylation.

Section 2: Protocol Hub (Standard Operating Procedures)

Protocol ID: SOP-SUCL-001 Title: Precision Sulfonylation of Primary Amines (Avoiding Bis-alkylation)

The "Golden Ratio" for Equivalents:

  • Sulfonyl Chloride: 1.05 – 1.10 eq (Strict control required).[1]

  • Base (Organic): 1.2 – 1.5 eq (Triethylamine or DIPEA).[1]

  • Base (Pyridine as solvent): Not recommended for primary amines due to workup difficulty and bis-sulfonylation risk.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Amine (1.0 eq) in anhydrous DCM or THF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.2 eq) and cool to 0°C .

    • Why? Lower temperature suppresses the deprotonation of the product sulfonamide, preventing the second attack.

  • Controlled Addition (Critical): Dissolve Sulfonyl Chloride (1.05 eq) in a minimal volume of solvent. Add this solution dropwise over 20–30 minutes.

    • Self-Validating Check: If the reaction exotherms >5°C, your addition is too fast.

  • Monitoring: Check TLC/LCMS after 1 hour.

    • If SM remains: Add 0.1 eq SuCl extra.[1] Do NOT dump excess reagent at the start.[1][2]

  • Workup (Pyridine Removal): If Pyridine was used, wash the organic layer with 10% CuSO₄ (aq) .[2]

    • Visual Indicator: The aqueous layer turns deep blue (complexation), and the organic layer clears. Repeat until the aqueous layer remains light blue.[1]

Section 3: Troubleshooting Ticket System (FAQs)

Ticket #402: "I keep getting the Bis-sulfonamide impurity."

  • Diagnosis: Your reaction environment is too basic, or the local concentration of Sulfonyl Chloride is too high.

  • Solution:

    • Switch Bases: Move from Pyridine to 2,6-Lutidine or Collidine .[1] These are sterically hindered and less likely to deprotonate the formed sulfonamide (NH), stopping the reaction at the mono-stage.

    • Inverse Addition? No. Keep adding SuCl to the amine.[1] If you add Amine to SuCl, the amine sees a huge excess of electrophile immediately

      
       Bis-sulfonylation.
      

Ticket #405: "My yield is low, and I see the Sulfonic Acid peak."

  • Diagnosis: Hydrolysis is outcompeting aminolysis.[1]

  • Root Cause: Wet solvents or "wet" base.[1] Old bottles of TEA/Pyridine are hygroscopic.[1]

  • Solution:

    • Dry reagents over molecular sieves (3Å or 4Å) for 24h.

    • Biphasic Switch: Use the Schotten-Baumann conditions (DCM + Aqueous Na₂CO₃).[1]

    • Mechanism:[1][3] The reaction occurs at the interface. The inorganic base stays in water, reducing the risk of base-catalyzed hydrolysis in the organic phase.

Ticket #409: "I cannot remove the pyridine smell/residue."

  • Diagnosis: Pyridine is forming a salt or is trapped in the product.[1][4]

  • Solution:

    • The Copper Wash: As mentioned in SOP-001, use CuSO₄.[1][2][4]

    • Azeotrope: Rotovap with Toluene (3x). Toluene forms an azeotrope with pyridine, dragging it out of the oil.

    • HCl Wash: If your product is acid-stable, wash with 1N HCl to protonate pyridine (making it water-soluble).[1][5]

Section 4: Optimization Matrix (Data)

Comparative Analysis of Base Systems Data aggregated from standard process chemistry benchmarks.

Base SystemEq. RecommendedPrimary Amine SelectivityWorkup DifficultyBest For
Triethylamine (TEA) 1.2 – 1.5ModerateLow (Acid wash)General purpose, robust substrates.
DIPEA (Hünig's Base) 1.2 – 1.5HighLowSterically hindered amines; prevents quaternary salt formation.[1]
Pyridine (Solvent) ExcessLow (High Bis-risk)High (Requires CuSO₄)Highly unreactive amines; when solubility is an issue.
Na₂CO₃ (Biphasic) 2.0 – 3.0HighVery LowGreen chemistry; scale-up; avoiding organic base salts.[1]
DABCO / DMAP 0.1 (Cat) + 1.2 TEAN/AModerateAlcohols (Sulfonate ester formation).[1] Too reactive for amines.[1]

References

  • BenchChem Technical Support. (2025).[1][6][7][8] Optimizing Reaction Conditions for Sulfonylation: Troubleshooting & Optimization. BenchChem. Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referenced for general nucleophilic substitution mechanisms).[1]

  • ResearchGate Community. (2014).[1] What is best method to remove pyridine from a reaction mixture? ResearchGate.[1][9] Link

  • University of Science and Technology of China. (n.d.).[1] Organic Reaction Workup Formulas for Specific Reagents. USTC.[1] Link

  • Royal Society of Chemistry. (2022).[1] A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides. Reaction Chemistry & Engineering. Link

Sources

Technical Support Center: 4-Fluoro-4-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Synthesis, Stability, and Side Reactions

Introduction: The "Gem-Disubstituted" Challenge

Welcome to the technical support hub for 4-fluoro-4-substituted tetrahydropyrans. This structural motif is increasingly critical in medicinal chemistry for blocking metabolic soft spots (CYP450 oxidation at the 4-position) and modulating pKa via the fluorine inductive effect.

However, constructing a quaternary center with a C–F bond on a cyclic ether is chemically treacherous. The combination of a tertiary alcohol precursor and an oxygen-containing ring creates a "perfect storm" for elimination and ring-fragmentation side reactions.

This guide prioritizes causality —understanding why the reaction fails—to provide self-validating solutions.

Module 1: The Elimination Crisis (Synthesis)

The Issue

Users frequently report obtaining the endo-alkene (3,6-dihydro-2H-pyran derivative) instead of the desired tertiary fluoride during the deoxyfluorination of 4-substituted tetrahydropyran-4-ols.

The Mechanism

Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® activate the alcohol to form an alkoxyaminosulfur difluoride intermediate.[1]

  • Pathway A (Desired): Nucleophilic attack by fluoride (

    
    -like due to steric bulk) forms the C–F bond.
    
  • Pathway B (Side Reaction): The intermediate acts as a leaving group. The adjacent methylene protons at C3/C5 are sterically accessible. If the fluoride ion acts as a base (or if the amine byproduct is basic), it triggers an

    
     or 
    
    
    
    elimination, collapsing the structure into the alkene.
Technical Solution: The XtalFluor Protocol

Do not use DAST for this substrate class. DAST releases free HF and is thermally unstable.[2] The activation energy for elimination in tertiary THP substrates is often lower than substitution.

Recommended Fix: Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) with an exogenous fluoride promoter. XtalFluor-E does not generate free HF spontaneously and allows for "buffered" fluorination, significantly favoring the substitution pathway.

Standard Operating Procedure (SOP): XtalFluor-E Deoxyfluorination
ParameterSpecificationReason
Reagent XtalFluor-E (1.2 equiv)More thermally stable than DAST; minimizes elimination.
Promoter

(2.0 equiv)
Provides the fluoride source without high basicity (prevents E2).
Solvent Dichloromethane (DCM)Anhydrous. Polar enough to support the transition state.
Temp -78 °C to RTKinetic control is essential to prevent cationic rearrangement.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the 4-substituted tetrahydropyran-4-ol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Promoter: Add

    
     (2.0 equiv) and 
    
    
    
    (1.0 equiv) to buffer the acidity.
  • Addition: Cool to -78 °C. Add solid XtalFluor-E (1.2 equiv) in one portion.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature slowly over 4 hours.

  • Quench: Pour into saturated aqueous

    
    . Caution: 
    
    
    
    evolution.

Module 2: Ring Opening & Fragmentation

The Issue

The product disappears during workup or storage, or NMR shows complex aliphatic chains instead of a ring.

The Mechanism

The tetrahydropyran ring contains an ether oxygen. Under the highly acidic conditions generated by DAST/Deoxo-Fluor (which release HF), the ether oxygen can be protonated.

  • Pathway: Protonation of O1

    
     Ring opening 
    
    
    
    Formation of acyclic fluorohydrins or diols.
  • Aggravating Factor: If the R-group at position 4 is electron-donating (e.g., paramethoxy-phenyl), it stabilizes the carbocation, making the ring more susceptible to fragmentation (Grob-type fragmentation) or rearrangement.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired substitution, elimination, and ring opening.

ReactionPathways cluster_conditions Critical Control Points Start 4-Substituted THP-4-ol Intermed Activated Intermediate (R-O-SF2-NR2) Start->Intermed Deoxyfluorination Reagent Product 4-Fluoro-4-Substituted THP (Target) Intermed->Product F- Attack (SN1/SN2) (Promoted by Et3N-3HF) Side_Alkene Endo-Alkene (Elimination) Intermed->Side_Alkene Base-mediated Elimination (E2) Side_Open Acyclic Diol/Fluoride (Acid Hydrolysis) Intermed->Side_Open Acid-catalyzed Ring Opening (Free HF)

Caption: Kinetic competition in THP fluorination. Green path requires buffered fluoride source (XtalFluor/Et3N-3HF) to outcompete elimination (Red).

Module 3: Purification & Stability (Post-Synthesis)

The Issue

"I made the product, but it decomposed on the silica column."

The Cause: Silica Acidity

4-Fluoro-4-substituted THPs are essentially tertiary benzyl-like fluorides (depending on the substituent). They are prone to


 hydrolysis or HF elimination on acidic media like silica gel.
Troubleshooting Guide
SymptomDiagnosisCorrective Action
TLC spot streaks or vanishes Product is hydrolyzing on silica.Neutralize Silica: Pre-treat the column with 1-2%

in hexane/pentane before loading the sample.
Product etches glass storage Slow HF generation (autocatalytic decomposition).Scavenge Acid: Store the neat oil over a few pellets of activated basic alumina or

. Store in plastic (HDPE) vials, not glass.
NMR shows broad peaks Conformational locking.The 4-F and 4-R substituents force the ring into a specific chair conformation. Run NMR at elevated temp (40 °C) or use

-DMSO to sharpen peaks.

Frequently Asked Questions (FAQs)

Q1: Can I use Deoxo-Fluor® instead of XtalFluor-E? A: Proceed with caution. While Deoxo-Fluor is more thermally stable than DAST, it still releases free HF upon hydrolysis or reaction. If you must use it, run the reaction at 0°C and do not heat. The elimination side product is statistically more likely with Deoxo-Fluor than XtalFluor-E for this specific substrate.

Q2: My 4-substituent is a phenyl ring. Does this change the protocol? A: Yes. A 4-phenyl group stabilizes the benzylic carbocation at the 4-position. This increases the rate of substitution (good) but drastically increases the rate of elimination (bad) and ionization (bad for stability).

  • Adjustment: You must strictly maintain basic/buffered conditions. Add 2.0 equiv of

    
     to the reaction mixture to scavenge any stray protons.
    

Q3: How do I remove the elimination byproduct (alkene)? A: The alkene is usually less polar than the fluoride.

  • TLC: Use a non-polar solvent system (e.g., 100% Pentane or 5% EtOAc/Hex).

  • Chemical Separation: If separation is difficult, treat the crude mixture with a mild oxidant (like

    
    /NMO) to dihydroxylate the alkene (making it very polar), then run a quick silica plug to flush the unreacted fluoride product.
    

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR What is the major impurity? Start->CheckLCMS Alkene Endo-Alkene (Elimination) CheckLCMS->Alkene Mass = M-20 (HF loss) Complex Complex Mixture/ Ring Opening CheckLCMS->Complex Multiple peaks NoRxn No Reaction (Recovered SM) CheckLCMS->NoRxn SM Peak only Sol_Alkene Switch to XtalFluor-E + Et3N-3HF Alkene->Sol_Alkene Sol_Complex Lower Temp (-78C) Add Et3N (Buffer) Complex->Sol_Complex Sol_NoRxn Check Reagent Quality (XtalFluor hydrolyzes in air) NoRxn->Sol_NoRxn

Caption: Diagnostic logic for 4-fluoro-THP synthesis failures.

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3] The Journal of Organic Chemistry.

    • Core Reference: Establishes XtalFluor-E as the superior reagent for suppressing elimination in tertiary alcohols compared to DAST.
  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents.[3] Organic Letters.[4][5]

    • Core Reference: Details the specific protocol for using promoters (Et3N-3HF) to tune selectivity.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Context: Explains the metabolic stability r

Sources

Technical Support Center: Sulfonic Acid Removal & Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Sulfonic Acids (p-TsOH, MsOH, TfOH) from Reaction Mixtures Audience: Senior Researchers & Process Chemists

Mission Statement

Welcome to the Purification Support Center. Residual sulfonic acids—specifically p-toluenesulfonic acid (p-TsOH), methanesulfonic acid (MsOH), and trifluoromethanesulfonic acid (TfOH)—pose a dual threat: they are potent genotoxic impurity (GTI) precursors and aggressive catalysts that degrade acid-sensitive products during concentration. This guide provides self-validating protocols to eliminate these residues to compliant levels (<1 ppm or ICH M7 limits).

Quick Triage: Select Your Protocol

Before proceeding, identify your product's physicochemical profile using the decision matrix below.

RemovalStrategy Start Start: Characterize Product Solubility Is Product Water Soluble? Start->Solubility Amine Is Product an Amine (Basic)? Solubility->Amine Yes (Hydrophilic) Extraction Protocol A: Aqueous Extraction (pH Controlled) Solubility->Extraction No (Lipophilic) ResinCheck Is Product Acid Sensitive? Amine->ResinCheck No (Neutral/Acidic) SaltForm Protocol C: Catch & Release (SCX-2 Resin) Amine->SaltForm Yes (Basic) Scavenge Protocol B: Basic Scavenger Resin (PS-CO3 / PS-DIEA) ResinCheck->Scavenge Yes ResinCheck->Scavenge No

Figure 1: Decision matrix for selecting the appropriate sulfonic acid removal strategy based on product solubility and functional groups.

Module 1: Aqueous Extraction (The Lipophilic Route)

Applicability: Non-polar products soluble in EtOAc, DCM, or Ethers.

The Issue: Researchers often wash with saturated NaHCO₃ and assume the acid is gone. However, sulfonic acids are strong acids (pKa < -1), and their salts are highly soluble in water, but they act as surfactants (hydrotropes). They can drag organic products into the aqueous phase (emulsions) or ion-pair with basic products, pulling the acid back into the organic phase.

Troubleshooting Q&A:

Q: I washed with NaHCO₃, but my NMR still shows a tosylate peak. Why? A: If your product contains a basic nitrogen (amine, pyridine), you have likely formed a lipophilic salt (Product-NH⁺ · ⁻OTs). A simple bicarbonate wash may not break this ion pair if the organic solvent is too non-polar (like DCM).

  • Correction: Switch to a "pH Swing" extraction.

    • Acidify aqueous layer to pH < 2 (keeps acid in water, protonates product).

    • Wash with organic solvent (removes non-basic impurities).

    • Basify aqueous layer to pH > 10 (deprotonates product, keeps sulfonate ⁻OTs in water).

    • Extract product into organic solvent.[1][2]

Q: The separation formed a rag layer/emulsion. How do I clear it? A: Sulfonic acids with large organic tails (like p-TsOH or Dodecylbenzenesulfonic acid) act as surfactants.

  • Correction: Do not shake vigorously. Use Salting Out .

    • Add solid NaCl to the aqueous layer until saturation. This increases the ionic strength, forcing the organic sulfonate into the organic phase or precipitating it, while "squeezing" the organic product out of the water.

Module 2: Solid-Supported Scavengers (The Hydrophilic Route)

Applicability: Acid-sensitive products, water-soluble products, or high-throughput purification.

The Logic: Using polymer-supported bases allows you to filter away the acid without aqueous workup. This prevents hydrolysis of acid-sensitive esters or acetals.

Comparative Data: Scavenger Resin Selection

Resin TypeFunctional GroupBase StrengthLoading (mmol/g)Best For
PS-CO3 CarbonateMedium~ 3.0General purpose; won't racemize labile centers.
PS-DIEA Tertiary AmineWeak/Medium~ 3.5Scavenging without releasing water/CO2.
PS-OH HydroxideStrong~ 1.0Aggressive removal; risk of product hydrolysis.
WAX Weak Anion ExchangeVariable~ 1.5Zwitterions and highly polar acids.

Protocol: Batch Mode Scavenging

  • Stoichiometry: Calculate theoretical equivalents of residual acid. Use 3.0 - 4.0 equivalents of resin relative to the acid.

  • Solvent Check: Ensure the solvent swells the resin (DCM, THF, DMF are good; MeOH is poor for polystyrene resins unless PEG-grafted).

  • Incubation: Add resin to the reaction mixture. Stir gently (do not use a magnetic stir bar which grinds the beads) for 1-4 hours.

  • Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.

  • Wash: Wash the resin cake with 2 bed volumes of solvent to recover entrained product.

Q: The resin didn't remove the acid after 4 hours. What happened? A: Check your solvent. If you are using water or methanol with standard Polystyrene-Divinylbenzene (PS-DVB) resins, the beads collapse, burying the active sites.

  • Fix: Switch to a Macroporous resin or a Tentagel (PEG-grafted) resin which is compatible with polar protic solvents.

Module 3: Catch & Release (For Amine Products)

Applicability: When the product is an amine and forms a salt with the sulfonic acid.[3]

The Workflow: Instead of removing the impurity, you "catch" the product on a Strong Cation Exchange (SCX) resin, wash away the sulfonic acid anion, and then release the product.

CatchRelease Step1 1. Load Mixture (Product + Acid) Step2 2. SCX Resin Binds Amine Product Step1->Step2 Ion Exchange Step3 3. Wash (MeOH/DCM) (Elutes Sulfonic Acid) Step2->Step3 Filtration Step4 4. Elute (NH3/MeOH) (Releases Product) Step3->Step4 Displacement

Figure 2: Catch and Release mechanism using SCX-2 resin to isolate amine products from sulfonic acid residues.

Protocol:

  • Condition SCX-2 cartridge with MeOH.

  • Load reaction mixture (dissolved in MeOH or DCM).

  • Wash with 5 column volumes of MeOH. (Crucial Step: This washes away the p-TsOH/MsOH anions).

  • Elute product with 2M NH₃ in MeOH.

  • Concentrate eluate.

Module 4: Genotoxicity & Compliance (ICH M7)

Critical Warning: Sulfonic acids in the presence of alcohols (MeOH, EtOH) can form Alkyl Sulfonates (e.g., Methyl Methanesulfonate - MMS, Ethyl Tosylate). These are Class 1 Mutagens with extremely low permissible limits (often < 1.5 µ g/day ).

Q: My process uses MeOH and MsOH. How do I ensure compliance? A: You must prove "Purge Capability."

  • Avoidance: If possible, swap MeOH for ACN or THF during the step involving the acid.

  • Quenching: Quench the acid before adding any alcohol if alcohol is needed for workup.

  • Testing: Develop a GC-MS or LC-MS/MS method with a Limit of Quantitation (LOQ) at the ppm level to verify the absence of the ester, not just the acid.

Regulatory Limit Table (Example based on TTC)

Impurity ClassExampleDaily Intake Limit (Lifetime)Action
Class 1 Methyl Methanesulfonate1.5 µ g/day Control to specific limit.[4][5]
Class 2 p-Toluenesulfonic AcidNot Mutagenic (Class 5)Control as ordinary impurity (Q3A).
Class 3 Ethyl Tosylate1.5 µ g/day Control to TTC.[4]

Note: The acid itself (p-TsOH) is generally Class 5 (non-mutagenic), but it is the precursor to Class 1 impurities.

References
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • Biotage. Strategies for the Removal of Acidic Impurities using ISOLUTE® Scavengers. Application Note. Link

  • Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists. Academic Press, 2nd Edition (2012). (Chapter on Workup and Purification).[1][6]

  • Teo, T. L., et al. "Control of genotoxic impurities in the synthesis of pharmaceutical compounds." Organic Process Research & Development, 14(4), 999-1007. Link

  • SiliCycle. Scavenging of Acids and Acid Chlorides using SiliaBond® Carbonate. Application Note. Link

Sources

Validation & Comparative

Strategic Importance: The "Polar Hydrophobic" Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the 4-Fluorooxan-4-yl Moiety:


 NMR Diagnostics and Structural Comparisons

In modern drug discovery, the 4-fluorooxan-4-yl group (also referred to as 4-fluorotetrahydropyran-4-yl) has emerged as a critical bioisostere for the 4-fluorocyclohexyl and 4-fluoropiperidinyl scaffolds. Its value lies in the "polar hydrophobic" effect: the ether oxygen lowers


 and improves metabolic stability (blocking P450 oxidation at the 4-position) while the fluorine atom modulates lipophilicity and conformation without introducing a hydrogen bond donor.

However, distinguishing between the axial and equatorial congeners of this moiety is a frequent bottleneck in Structure-Activity Relationship (SAR) studies. This guide provides the definitive


 NMR benchmarks to resolve these isomers objectively.

Comparative Analysis: Oxane vs. Cyclohexane

The diagnostic power of


 NMR lies in its sensitivity to the local electronic environment and stereochemical orientation. Below is the benchmark comparison between the carbocyclic standard (cyclohexane) and the heterocyclic target (oxane).
Table 1: Chemical Shift & Coupling Benchmarks ( )
Feature4-Fluorocyclohexane (Standard)4-Fluorooxan-4-yl (Target) Mechanistic Insight
Shift Range (

)
-170 to -190 ppm-170 to -185 ppm The O-atom at pos. 1 exerts a

-inductive effect, slightly deshielding the F at pos. 4 compared to the carbocycle.
Equatorial F Shift

-172 to -175 ppm

-170 to -174 ppm
Equatorial F is generally downfield (less negative) due to lack of 1,3-diaxial steric compression.
Axial F Shift

-185 to -190 ppm

-182 to -186 ppm
Axial F is upfield (more negative) due to the

-gauche shielding effect (steric compression).
Geminal Coupling (

)
48 - 50 Hz47 - 52 Hz Diagnostic of a geminal H-F relationship (secondary fluoride).
Vicinal Coupling (

)

-

: ~30 Hz

-

: ~5-10 Hz

-

: ~25-30 Hz

-

: ~5-12 Hz
The Gold Standard: Large

confirms Axial F (coupling to trans-diaxial protons).

Critical Note: While chemical shift is a useful indicator, vicinal coupling constants (


)  are the self-validating metric. Solvent effects (e.g., DMSO-

vs

) can shift

by 2-5 ppm, but the magnitude of

-coupling remains robustly diagnostic of the dihedral angle.

Diagnostic Workflow: Assigning Configuration

The following decision tree illustrates the logic for assigning the stereochemistry of a 4-fluorooxan-4-yl derivative using 1D NMR data.

G Start Synthesized 4-Fluorooxan-4-yl Derivative Step1 Acquire 1H & 19F NMR (Decoupled & Coupled) Start->Step1 Decision Analyze Multiplet Width (W1/2) & 3J(H-F) Coupling Step1->Decision PathA Wide Multiplet / Large Coupling (3J > 20 Hz) Decision->PathA PathB Narrow Multiplet / Small Coupling (3J < 15 Hz) Decision->PathB ResultA Axial Fluorine (Equatorial Proton) PathA->ResultA ResultB Equatorial Fluorine (Axial Proton) PathB->ResultB Validation Secondary Check: Chemical Shift (δ) ResultA->Validation ResultB->Validation CheckA δ ≈ -185 ppm (Upfield) Validation->CheckA Confirms CheckB δ ≈ -172 ppm (Downfield) Validation->CheckB Confirms CheckA->ResultA CheckB->ResultB

Figure 1: Logic flow for stereochemical assignment. The primary determinant is the vicinal coupling constant (


), validated by the chemical shift.

Experimental Protocol: Synthesis & Characterization

To generate the standard for this analysis, the Deoxofluor or DAST-mediated fluorination of the corresponding alcohol is the industry standard.

Protocol: Deoxyfluorination of 4-Hydroxyoxanes

Reagents:

  • Substrate: 4-Hydroxytetrahydropyran derivative (1.0 eq)

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.2 - 1.5 eq)

  • Solvent: Anhydrous

    
     (DCM)
    
  • Quench: Sat. aq.

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the alcohol substrate and dissolve in anhydrous DCM (
    
    
    
    ).
  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Expert Tip: Low temperature is critical to prevent ring contraction or elimination side products.

  • Addition: Add DAST dropwise via syringe. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2–4 hours. Monitor by TLC or LCMS (look for M+19 mass shift or loss of OH).

  • Quench: Cool back to 0°C. Slowly add sat.

    
    . Caution: Vigorous 
    
    
    
    evolution.
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (typically Hexane/EtOAc). The fluoride is usually less polar (higher

    
    ) than the alcohol.
    
NMR Acquisition Parameters
  • Standard: Trichlorofluoromethane (

    
    , 
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ,
    
    
    ppm).
  • Pulse Sequence: Run both proton-coupled and proton-decoupled

    
     experiments.
    
    • Decoupled: Gives a clean singlet (or simple multiplet if other F present) for integration and shift determination.

    • Coupled: Reveals the

      
       and 
      
      
      
      splitting patterns essential for conformational assignment.

Expert Commentary: The "Gauche Effect"

In 1,2-difluoroethanes, the gauche conformer is often more stable than the anti due to hyperconjugation (


). In the 4-fluorooxan-4-yl system, if a substituent is present at C4 (e.g., a gem-difluoro or a 4-phenyl-4-fluoro system), the anomeric effect  from the ring oxygen is too distant to dominate.

However, the preference for the axial fluorine is often observed in monosubstituted cyclohexanes and pyrans due to minimizing the dipole moment and favorable electrostatic interactions, despite the steric penalty. In


, the equilibrium often favors the axial conformer (approx 60:40 to 80:20 depending on exact substitution), which aligns with the upfield signal (

ppm) being the major species in dynamic systems.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Linclau, B., et al. (2005). Intramolecular H-bonding in fluorinated carbohydrates: The influence of solvent and stereochemistry. Chemistry - A European Journal. (Provides foundational data on pyranose ring F-shifts). Link

  • Rosenau, T., et al. (2018). A computational tool to accurately and quickly predict 19F NMR chemical shifts.[1][2][3] Journal of Computer-Aided Molecular Design. Link

  • Sigma-Aldrich. (2024). Diethylaminosulfur Trifluoride (DAST) Reagent Guide and Protocols. Link

  • Reich, H. J. (2024). 19F NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (4-Fluorooxan-4-yl)methanesulfonyl chloride

[1]

Executive Safety Assessment

Immediate Action Required: Do not dispose of this compound down the drain or directly into general chemical waste bins. It is a moisture-sensitive electrophile that reacts vigorously with water to release acidic gases.

(4-Fluorooxan-4-yl)methanesulfonyl chloride presents a dual-hazard profile: the high reactivity of the sulfonyl chloride moiety and the persistence of the fluorinated cyclic ether. Improper disposal can lead to delayed pressure buildup in waste containers (due to HCl evolution) or the release of hydrofluoric acid (HF) precursors during thermal treatment if not properly flagged.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Group Sulfonyl Chloride (

)
Water Reactive: Hydrolyzes to form Sulfonic Acid + HCl gas.
Substituent 4-Fluoro-tetrahydropyranHalogenated: Requires segregation from non-halogenated solvents.
Physical State Liquid/Low-melting solidLachrymator Potential: Treat as a tear gas; use fume hood.
Corrosivity Skin Corr.[1][2][3][4] 1BTissue Damage: Irreversible damage to eyes/skin on contact.

Pre-Operational Planning

Before initiating disposal, you must establish a "Heat Sink" system. The hydrolysis of sulfonyl chlorides is exothermic. If you add water directly to the neat chemical, the heat generated can flash-boil the water, aerosolizing the corrosive reagent.

Required PPE & Engineering Controls[2][4][5][6]
  • Ventilation: Fume hood operating at face velocity >100 fpm.

  • Eye Protection: Chemical splash goggles + Face shield (8-inch minimum).

  • Hand Protection: Double gloving required.

    • Inner: Nitrile (4 mil).

    • Outer: Silver Shield (Laminate) or thick Neoprene (if handling bulk >50g).

  • Respiratory: If working outside a hood (emergency only), use a full-face respirator with Acid Gas/Organic Vapor cartridges.

The Quenching Protocol (Step-by-Step)

Principle: We will convert the electrophilic sulfonyl chloride into a water-soluble, non-volatile sulfonate salt using a controlled basic hydrolysis.

Reagents Needed[6][7][8][9]
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the reagent and absorb heat).

  • Quenching Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    ).
    • Note:

      
       is safer but produces 
      
      
      foam.
      
      
      is faster but generates more heat. Recommendation: Use
      
      
      (10%) with strict temperature control for bulk; use
      
      
      for trace residue.
  • Ice: Crushed water ice.

Procedure A: Bulk Disposal (>5 mL/5 g)

This procedure assumes you have a bottle or flask of unused reagent to dispose of.

Step 1: Dilution (The Heat Sink) Dissolve the (4-Fluorooxan-4-yl)methanesulfonyl chloride in an inert solvent (DCM or Toluene) to create a 10-20% w/v solution.

  • Why? This increases the thermal mass and prevents "hot spots" during hydrolysis.

Step 2: Preparation of Quench Bath In a 3-neck round-bottom flask (sized 5x the volume of your mixture), prepare a solution of 10% NaOH (2.5 equivalents relative to the chloride). Add crushed ice to cool this mixture to <5°C.

Step 3: Controlled Addition Transfer the diluted reagent solution into an addition funnel.

  • CRITICAL: Add the reagent to the base. Never add the base to the reagent.

  • Add dropwise. Monitor temperature. Do not allow internal temp to exceed 20°C.[5]

  • Observation: You may see a biphasic mixture. Vigorous stirring is essential to ensure the reaction occurs at the interface.[6]

Step 4: Verification After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 60 minutes.

  • Check pH.[5] It should remain basic (pH > 10). If acidic, add more base.

  • TLC Check: Take a small aliquot of the organic layer and check against the starting material to ensure complete consumption.

Step 5: Separation & Packaging Transfer to a separatory funnel.

  • Bottom Layer (if DCM used): Contains halogenated solvent. Dispose of as Halogenated Organic Waste .

  • Top Layer (Aqueous): Contains the neutralized sodium sulfonate salt and NaCl. Check pH one last time. If neutral/basic, this can often be disposed of as Aqueous Chemical Waste .

    • Warning: Do not mix with acid waste streams (risk of reforming HCl or heat generation).

Procedure B: Trace Residue (Empty Bottles)
  • Place the empty bottle in the back of the fume hood.

  • Add Isopropanol (IPA) slowly to the bottle. IPA reacts slower than water, forming the ester and HCl.

  • Allow to sit loosely capped (do not seal!) for 24 hours.

  • Wash the bottle with water. Collect rinsate into the Aqueous Waste container.

Visual Workflow (Decision Logic)

DisposalProtocolStartStart: (4-Fluorooxan-4-yl)methanesulfonyl chlorideQtyCheckQuantity AssessmentStart->QtyCheckDiluteStep 1: Dilute in DCM/Toluene(10-20% Solution)QtyCheck->DiluteBulk (>5g)IPAQuenchAdd Isopropanol (IPA)Leave loosely capped 24hQtyCheck->IPAQuenchResidue/Empty BottlePrepBaseStep 2: Prepare 10% NaOH + Ice Bath(Target Temp < 5°C)Dilute->PrepBaseAddDropStep 3: Dropwise Addition(Reagent -> Base)PrepBase->AddDropStirStep 4: Stir 60 mins @ RTCheck pH > 10AddDrop->StirSepFunnelPhase SeparationStir->SepFunnelAqWasteAqueous Phase:Neutralized Aqueous WasteIPAQuench->AqWasteRinsateOrgWasteOrganic Phase:Halogenated Waste StreamSepFunnel->OrgWasteDCM LayerSepFunnel->AqWasteWater Layer

Caption: Operational workflow for the safe quenching and segregation of fluorinated sulfonyl chloride waste.

Regulatory & Logistics

Waste Labeling

Your waste tag must explicitly list the components to prevent downstream accidents at the incineration plant.

  • Correct Labeling: "Waste Dichloromethane, Sodium (4-fluorooxan-4-yl)methanesulfonate, Sodium Chloride, Sodium Hydroxide."

  • Hazard Codes:

    • D002 (Corrosive) - if pH is not perfectly neutral.

    • F-List (Spent Solvents) - if DCM or Toluene is used.

The Fluorine Factor

While the C-F bond in the oxane ring is stable to this hydrolysis, it will eventually be mineralized during high-temperature incineration.

  • Logistics Note: Ensure your waste manifest checks the box for "Halogenated Organics." The disposal facility must use scrubbers to capture HF gas generated during incineration.

Emergency Response

  • Spill (Outside Hood): Evacuate area. Do not attempt to clean up without SCBA if the volume is >100mL. The hydrolysis with ambient moisture will generate HCl clouds.

  • Skin Contact: Immediate flushing with water for 15 minutes.[1][2] Do not wait for symptoms (burns may be delayed).

  • Inhalation: Move to fresh air immediately. Seek medical attention; pulmonary edema is a risk with HCl/Sulfonyl chloride inhalation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Methanesulfonyl chloride. (Used as class-reference for sulfonyl chloride reactivity).
  • ECHA (European Chemicals Agency).

  • Org. Syn. (Various). General procedures for handling acid chlorides and sulfonyl chlorides. Organic Syntheses.

Personal protective equipment for handling (4-Fluorooxan-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Hazard Classification: Corrosive (Category 1B), Water-Reactive, Lachrymator. Immediate Danger: This compound is a fluorinated sulfonyl chloride. Upon contact with moisture (air/mucous membranes), it hydrolyzes rapidly to release Hydrogen Chloride (HCl) gas and the corresponding sulfonic acid. The fluorinated oxane ring increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.

The Golden Rule: Never allow water to enter the reagent container.[1] Always add the reagent to the quench solution; never the reverse.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following matrix defines the minimum requirements for handling >50 mg quantities.

Protection ZonePrimary BarrierSecondary/SupportTechnical Justification
Hand (Contact) Silver Shield / 4H® (Laminate) Nitrile (5-8 mil) worn over laminate.Sulfonyl chlorides can permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough. Outer nitrile provides dexterity and grip.
Eye/Face Chemical Splash Goggles 8-inch Face Shield Goggles seal against HCl vapors. Face shield protects the neck/chin from projectile hydrolysis during quenching.
Respiratory Fume Hood (Primary) Full-Face Respirator (Backup)Type: Multi-gas cartridge (Organic Vapor + Acid Gas). Only required if working outside a certified hood (not recommended).
Body Tyvek® Lab Coat Chemical Apron (Rubber/PVC)Cotton lab coats absorb corrosive liquids, holding them against the skin. Tyvek repels splashes.
Self-Validating PPE Protocol

Before entering the hot zone, perform these checks:

  • Glove Inflation Test: Trap air in the nitrile glove and squeeze. If it deflates, it is compromised. Discard.

  • Fog Test: Breathe onto your goggles. If fog appears inside, the seal is poor. Adjust straps.

  • Sleeve Bridge: Tape the cuff of the outer nitrile glove to the Tyvek sleeve to prevent wrist exposure during reaching movements.

Part 3: Engineering Controls & Storage

1. Ventilation Standards

  • Velocity: Maintain fume hood face velocity between 0.4 – 0.6 m/s (80-120 fpm) .

  • Sash Height: Keep sash at the lowest working position (below chin level).

  • Validation: Tape a Kimwipe strip to the bottom of the sash. It should angle inward at 45°, indicating negative pressure.

2. Storage Architecture

  • Environment: Store under inert atmosphere (Argon or Nitrogen) in a desiccator or glovebox.

  • Temperature: Refrigerate (2-8°C) to minimize vapor pressure, but warm to room temperature before opening to prevent condensation (hydrolysis trigger).

  • Secondary Containment: Store the primary vial inside a sealed polyethylene bag containing activated desiccant packets.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer

Context: The highest risk of exposure occurs when the septum is removed.

  • Pre-Weighing: Tare the receiving flask (containing stir bar and solvent) before adding the reagent.

  • The "Closed Transfer" Method:

    • Do not pour.[2][3][4][5][6] Use a dry glass syringe with a wide-bore needle.

    • Insert needle through the septum of the source bottle under positive Argon pressure.

    • Draw liquid.[1][3][7][8][9] If solid, dissolve in anhydrous DCM inside the source bottle before transfer.

  • Decontamination: Immediately draw acetone into the used syringe to dilute residual chloride before dismantling.

Phase B: Reaction Monitoring

Context: Exotherms can cause solvent bumping.

  • Solvent Choice: Use anhydrous DCM or THF. Avoid nucleophilic solvents (MeOH, Water) or DMF (can cause runaway decomposition with sulfonyl chlorides).

  • Addition Rate: Add the sulfonyl chloride dropwise at 0°C.

  • Base Trap: Vent the reaction vessel through an oil bubbler or a solid sodium hydroxide trap to neutralize evolved HCl gas.

Phase C: Quenching & Disposal (The Critical Step)

Context: Most accidents happen here. The "Add Acid to Water" rule applies strictly.

The "Ice-Bicarb" Quench Protocol:

  • Prepare Quench: Create a slurry of Ice + Saturated Aqueous Sodium Bicarbonate (

    
    ) in a large beaker (3x volume of reaction).
    
  • Transfer: Slowly pour the reaction mixture onto the stirring ice slurry.

    • Observation: Effervescence (

      
      ) indicates neutralization of HCl.
      
  • Test: Check pH of the aqueous layer. It must be pH 7-8 before disposal.

  • Disposal: Separate organic layer for waste. The aqueous layer contains fluoride salts and sulfonates; dispose of as Halogenated Aqueous Waste .

Part 5: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" validation points.

SafetyProtocol Start START: Reagent Retrieval CheckPPE PPE Check: Laminate Gloves + Goggles? Start->CheckPPE WarmUp Warm to Room Temp (Prevent Condensation) CheckPPE->WarmUp Yes Stop STOP: Don Proper PPE CheckPPE->Stop No Transfer Closed Transfer (Syringe/Septum) WarmUp->Transfer Reaction Reaction under Argon (Vent to Base Trap) Transfer->Reaction QuenchDecision Quenching Required? Reaction->QuenchDecision QuenchProc POUR REACTION INTO ICE/BICARB SLURRY QuenchDecision->QuenchProc End of Exp Waste Disposal: Halogenated Waste Stream QuenchProc->Waste

Figure 1: Operational Logic Flow for (4-Fluorooxan-4-yl)methanesulfonyl chloride. Note the critical red node for the quenching mechanism.

Part 6: References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (7th Ed). (Referencing "Sulfonyl Chlorides" and "Laminate Film" breakthrough times).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

  • Thermo Fisher Scientific. Safety Data Sheet: Methanesulfonyl chloride (Analogous Hazard Data).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.